6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-8-1-7-6(3-11-8)5(4-12)2-10-7/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZAJYPAYFEWCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Br)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646775 | |
| Record name | 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-75-2 | |
| Record name | 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
CAS Number: 1000341-75-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and its relevance as a scaffold for developing potent antimitotic agents targeting the colchicine binding site on tubulin.
Chemical and Physical Properties
Quantitative data for this compound is summarized below. It is important to note that some of this data is predicted, as experimental values are not widely published. For comparison, data for the isomeric 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is also included.
| Property | Value (this compound) | Reference | Value (Isomer: 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde) | Reference |
| CAS Number | 1000341-75-2 | [1] | 1190312-27-6 | [2] |
| Molecular Formula | C₈H₅BrN₂O | [1] | C₈H₅BrN₂O | [2] |
| Molecular Weight | 225.04 g/mol | [1][3] | 225.04 g/mol | [2] |
| Boiling Point | 442.2±40.0 °C (Predicted) | [1] | Not Available | |
| Density | 1.830 g/cm³ (Predicted) | [1] | Not Available | |
| pKa | 12.77±0.40 (Predicted) | [1] | Not Available | |
| Appearance | Solid (Form not specified) | [3] | Not Available |
Experimental Protocols
The synthesis of this compound can be achieved in a two-step process starting from the commercially available 2-bromo-5-methylpyridine. The first step involves the synthesis of the core heterocyclic structure, 6-bromo-1H-pyrrolo[3,2-c]pyridine, followed by a formylation reaction to introduce the aldehyde group at the 3-position.
Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine
This protocol is adapted from a published procedure for the synthesis of the parent pyrrolo[3,2-c]pyridine ring system.
Materials:
-
2-bromo-5-methylpyridine
-
m-Chloroperbenzoic acid (m-CPBA)
-
Fuming nitric acid
-
Sulfuric acid
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
N,N-dimethylformamide (DMF)
-
Iron powder
-
Acetic acid
-
Ethyl acetate
-
Aqueous sodium carbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Oxidation: 2-bromo-5-methylpyridine is reacted with m-chloroperbenzoic acid to yield 2-bromo-5-methylpyridine-1-oxide.
-
Nitration: The resulting pyridine-1-oxide is then nitrated using fuming nitric acid in sulfuric acid to produce 2-bromo-5-methyl-4-nitropyridine 1-oxide.
-
Enamine Formation: The nitrated compound is reacted with N,N-dimethylformamide dimethyl acetal in N,N-dimethylformamide to form the key intermediate, (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide.
-
Reductive Cyclization: To a reaction vessel, add (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide, iron powder, and acetic acid. The reaction mixture is stirred for 5 hours at 100 °C.
-
Work-up: After cooling, the reaction mixture is filtered and concentrated under vacuum. The pH is adjusted to 8 with aqueous sodium carbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine.
Formylation of 6-bromo-1H-pyrrolo[3,2-c]pyridine (Vilsmeier-Haack Reaction)
This is a general procedure for the formylation of an electron-rich heterocycle like a pyrrole.
Materials:
-
6-bromo-1H-pyrrolo[3,2-c]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ice
-
Aqueous sodium hydroxide
Procedure:
-
Reagent Preparation: In a flask cooled in an ice bath, phosphorus oxychloride is added dropwise to N,N-dimethylformamide with stirring to form the Vilsmeier reagent.
-
Reaction: A solution of 6-bromo-1H-pyrrolo[3,2-c]pyridine in dichloromethane is added dropwise to the pre-formed Vilsmeier reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Quenching and Work-up: The reaction is carefully quenched by pouring it onto crushed ice, followed by neutralization with an aqueous solution of sodium hydroxide.
-
Extraction and Purification: The product is extracted with dichloromethane. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Biological Activity and Signaling Pathways
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine site. This activity is of significant interest for the development of novel anticancer agents.
Mechanism of Action: Colchicine-Binding Site Inhibition
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are crucial for various cellular processes, most notably for the formation of the mitotic spindle during cell division. Colchicine-binding site inhibitors (CBSIs) disrupt microtubule dynamics by binding to the interface of the α- and β-tubulin subunits. This binding event prevents the conformational change required for the tubulin dimers to polymerize into microtubules. The net effect is the inhibition of microtubule assembly, leading to a destabilization of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis in rapidly dividing cells.
Caption: Inhibition of microtubule polymerization by CBSIs.
Experimental Workflow for Evaluating Antimitotic Activity
The evaluation of compounds like this compound and its derivatives as potential antimitotic agents typically follows a standardized workflow.
Caption: Evaluation workflow for potential antimitotic agents.
References
An In-depth Technical Guide to 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known applications of 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. This compound serves as a key intermediate in the synthesis of a novel class of potent anticancer agents.
Core Physicochemical Properties
Quantitative data for this compound is limited in publicly available literature, with most of the information being computationally predicted rather than experimentally determined. The available data is summarized in the table below. It is important to note that some databases provide data for the isomeric 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, and care must be taken to use data for the correct [3,2-c] isomer.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O | CymitQuimica[1] |
| Molecular Weight | 225.04 g/mol | abcr GmbH, CymitQuimica[1] |
| CAS Number | 1000341-75-2 | abcr GmbH, Molbase[2] |
| Appearance | Solid | CymitQuimica[1] |
| Purity | 95% | abcr GmbH |
Synthesis and Experimental Protocols
This compound is synthesized from its precursor, 6-bromo-1H-pyrrolo[3,2-c]pyridine. The synthesis of this precursor is a multi-step process, which is followed by a formylation reaction to yield the final aldehyde.
Synthesis of the Precursor: 6-bromo-1H-pyrrolo[3,2-c]pyridine
A detailed experimental protocol for the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine (compound 15 in the cited literature) has been described.[4][5] The synthesis involves the following key steps starting from commercially available 2-bromo-5-methylpyridine.
Experimental Protocol for 6-bromo-1H-pyrrolo[3,2-c]pyridine (15): [5]
-
Oxidation: 2-bromo-5-methylpyridine (11) is reacted with m-chloroperbenzoic acid to yield 2-bromo-5-methylpyridine-1-oxide (12).
-
Nitration: The resulting pyridine-1-oxide (12) is treated with fuming nitric acid in sulfuric acid to produce 2-bromo-5-methyl-4-nitropyridine 1-oxide (13).
-
Vinylamination: Compound 13 is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in N,N-dimethylformamide to give the key intermediate (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide (14).
-
Reductive Cyclization: To a reaction vessel, add (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide (13.8 mmol, 3.97 g), iron powder (55.7 mmol, 3.11 g), and acetic acid (80 mL). The reaction mixture is stirred for 5 hours at 100 °C. After completion, the mixture is filtered and concentrated in vacuo. The pH is adjusted to 8 with aqueous sodium carbonate and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine (15).
Caption: Synthesis workflow for the precursor 6-bromo-1H-pyrrolo[3,2-c]pyridine.
Formylation of 6-bromo-1H-pyrrolo[3,2-c]pyridine
The introduction of a formyl group at the C3 position of the pyrrolo[3,2-c]pyridine core is typically achieved through an electrophilic substitution reaction. The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich heterocyclic compounds like pyrroles.[6][7]
General Vilsmeier-Haack Reaction Protocol:
The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[8] This reagent then acts as the electrophile in the formylation of the pyrrole ring. The reaction is typically followed by aqueous workup to hydrolyze the intermediate iminium salt to the final aldehyde.
While a specific protocol for the formylation of 6-bromo-1H-pyrrolo[3,2-c]pyridine is not detailed in the reviewed literature, a general procedure would involve the slow addition of POCl₃ to a solution of the pyrrole precursor in DMF at low temperature, followed by heating to complete the reaction.
Caption: Proposed Vilsmeier-Haack formylation of the pyrrolo[3,2-c]pyridine core.
Biological Activity and Applications
Currently, there is no direct evidence in the scientific literature detailing the biological activity or signaling pathway involvement of this compound itself. Its primary significance lies in its role as a crucial building block for the synthesis of more complex molecules with potent biological activities.
Notably, derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been designed and synthesized as inhibitors of the colchicine-binding site on tubulin.[4][5] These derivatives have demonstrated significant antiproliferative activities against various cancer cell lines, including HeLa, SGC-7901, and MCF-7.[4][5] The mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]
The this compound serves as a key intermediate in the synthesis of these biologically active derivatives, highlighting its importance in the field of medicinal chemistry and drug discovery.
Safety and Handling
Detailed safety and handling information for this compound is not extensively documented. However, based on the data for similar bromo-substituted heterocyclic aldehydes, it is advisable to handle this compound with care in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
References
- 1. This compound [cymitquimica.com]
- 2. 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde1000341-75-2,Purity98%_SAGECHEM LIMITED [molbase.com]
- 3. 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | C8H5BrN2O | CID 46856437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
An In-depth Technical Guide to 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: Synthesis, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological applications of 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. This document details the available physicochemical data, outlines experimental protocols for the synthesis of its core scaffold, and explores the biological pathways in which its derivatives have shown significant activity.
Molecular Structure and Physicochemical Properties
Table 1: Physicochemical Data for 6-bromo-1H-pyrrolo[3,2-c]pyridine and a related derivative.
| Property | 6-bromo-1H-pyrrolo[3,2-c]pyridine | 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine[1] |
| Molecular Formula | C₇H₅BrN₂ | C₂₂H₂₁N₂O₃ |
| Molecular Weight | 197.03 g/mol | 361.16 g/mol |
| CAS Number | 1000342-71-1 | Not Available |
| Appearance | Not specified | White solid |
| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | Not available | 9.10 (s, 1H), 8.08–7.91 (m, 2H), 7.80 (s, 1H), 7.47 (t, J = 7.7 Hz, 2H), 7.41–7.34 (m, 2H), 6.80 (d, J = 3.2 Hz, 1H), 6.71 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H) |
| ¹³C NMR (CDCl₃, 126 MHz) δ (ppm) | Not available | 154.07, 149.89, 143.18, 141.17, 137.58, 134.10, 130.28, 128.78, 128.31, 127.88, 127.00, 124.81, 102.92, 102.59, 102.45, 61.06, 56.44 |
| HRMS (ESI) | Not available | [M+H]⁺ calcd for C₂₂H₂₁N₂O₃: 361.1552, found 361.1556 |
It is important to note that the addition of the carbaldehyde group at the 3-position would introduce characteristic signals in the ¹H NMR spectrum (typically between 9-10 ppm for the aldehyde proton) and the ¹³C NMR spectrum (around 185-200 ppm for the carbonyl carbon).
Synthesis and Experimental Protocols
The synthesis of this compound can be approached in a two-step process: the synthesis of the 6-bromo-1H-pyrrolo[3,2-c]pyridine core, followed by formylation at the 3-position.
Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine (15)[1]
A detailed experimental protocol for the synthesis of the precursor, 6-bromo-1H-pyrrolo[3,2-c]pyridine, has been described.[1] The synthesis starts from commercially available 2-bromo-5-methylpyridine and proceeds through several intermediates.
Experimental Protocol:
-
Synthesis of 2-bromo-5-methylpyridine-1-oxide (12): To a solution of 2-bromo-5-methylpyridine (11) in a suitable solvent, m-chloroperbenzoic acid (m-CPBA) is added, and the reaction is stirred to yield the corresponding N-oxide.
-
Synthesis of 2-bromo-5-methyl-4-nitropyridine 1-oxide (13): The N-oxide (12) is then nitrated using fuming nitric acid in sulfuric acid to introduce a nitro group at the 4-position.
-
Synthesis of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide (14): The nitro derivative (13) is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the enamine intermediate.
-
Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine (15): To a reaction vessel containing the enamine (14), iron powder and acetic acid are added. The mixture is heated, leading to the reductive cyclization to form the desired 6-bromo-1H-pyrrolo[3,2-c]pyridine. The product is then purified by extraction and chromatography.[1]
Proposed Synthesis of this compound
The introduction of a carbaldehyde group at the C3 position of a pyrrole ring is commonly achieved through the Vilsmeier-Haack reaction.[2][3] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Proposed Experimental Protocol (Vilsmeier-Haack Formylation):
-
In a flask cooled in an ice bath, phosphorus oxychloride (POCl₃) is added dropwise to anhydrous N,N-dimethylformamide (DMF) with stirring to form the Vilsmeier reagent.
-
A solution of 6-bromo-1H-pyrrolo[3,2-c]pyridine in anhydrous DMF is then added dropwise to the prepared Vilsmeier reagent.
-
The reaction mixture is stirred at room temperature for a specified time, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by pouring it onto crushed ice and then neutralized with an aqueous solution of a base (e.g., sodium hydroxide or potassium carbonate).
-
The resulting precipitate is filtered, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography to yield this compound.
Biological Activity and Signaling Pathways
Derivatives of 1H-pyrrolo[3,2-c]pyridine have been investigated as potent anticancer agents that act as colchicine-binding site inhibitors, thereby disrupting microtubule polymerization.[1]
Anticancer Activity
Numerous 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives have demonstrated significant in vitro cytotoxic activity against various cancer cell lines, including HeLa, SGC-7901, and MCF-7.[1] The IC₅₀ values for some of the most potent compounds were in the sub-micromolar range.[1]
Mechanism of Action: Tubulin Polymerization Inhibition
These compounds are designed to interact with the colchicine-binding site on β-tubulin. By occupying this site, they inhibit the polymerization of tubulin dimers into microtubules. Microtubules are essential components of the cytoskeleton and are crucial for cell division (mitosis), intracellular transport, and maintenance of cell shape. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells.[1]
Diagram 1: Proposed Signaling Pathway for Anticancer Activity
Caption: Inhibition of tubulin polymerization by 1H-pyrrolo[3,2-c]pyridine derivatives.
Experimental Workflows
The synthesis and evaluation of 6-bromo-1H-pyrrolo[3,2-c]pyridine derivatives follow a structured workflow.
Diagram 2: Experimental Workflow for Synthesis and Evaluation
Caption: General workflow for the synthesis and biological evaluation of derivatives.
Conclusion
This compound represents a valuable scaffold in the field of medicinal chemistry. While direct experimental data for this specific molecule is limited in the public domain, the established synthesis of its core structure and the potent biological activity of its derivatives as anticancer agents highlight its significance. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds. Further research to fully characterize the target molecule and to synthesize and test new derivatives is warranted and holds promise for the discovery of novel therapeutics.
References
Characterization and Synthesis of 6-bromo-5-azaindole-3-carbaldehyde: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
Indole and azaindole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom and a carbaldehyde group can provide valuable handles for further chemical modifications, making 6-bromo-5-azaindole-3-carbaldehyde a potentially important building block in drug discovery. This document aims to provide a technical guide by presenting available data on a close structural analogue and proposing a synthetic route.
Physicochemical and Spectroscopic Data of 6-bromoindole-3-carboxaldehyde
Due to the absence of specific data for 6-bromo-5-azaindole-3-carbaldehyde, the characterization data for 6-bromoindole-3-carboxaldehyde is presented below as a reference. The substitution of a carbon atom with a nitrogen atom at the 5-position is expected to influence the electronic properties and, consequently, the spectral data.
Tabulated Characterization Data
| Property | Value | Reference |
| Molecular Formula | C₉H₆BrNO | [1] |
| Molecular Weight | 224.05 g/mol | [1] |
| Appearance | Light tan solid | [2] |
| Melting Point | 202-206 °C | [3] |
| Boiling Point | 395.6±22.0 °C (Predicted) | [3] |
| Density | 1.727±0.06 g/cm³ (Predicted) | [3] |
Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR | (d6-DMSO, 400 MHz): δ 12.20 (br s, 1H, NH), 9.91 (s, 1H, CHO), 8.31 (d, J = 3 Hz, 1H, Ar-H), 8.00 (d, J = 9 Hz, 1H, Ar-H), 7.69 (d, J = 2 Hz, 1H, Ar-H), 7.34 (dd, J = 8, 2 Hz, 1H, Ar-H) | [2] |
Proposed Synthetic Pathway
A plausible synthetic route to 6-bromo-5-azaindole-3-carbaldehyde would involve the Vilsmeier-Haack formylation of a suitable 6-bromo-5-azaindole precursor. The general workflow for this transformation is outlined below.
Experimental Protocol: Vilsmeier-Haack Formylation
This is a generalized procedure that would require optimization for the specific substrate.
Materials:
-
6-bromo-5-azaindole
-
Phosphorus oxychloride (POCl₃) or Oxalyl chloride
-
N,N-Dimethylformamide (DMF)
-
Anhydrous solvent (e.g., Dichloromethane, 1,2-Dichloroethane)
-
Sodium hydroxide solution (for workup)
-
Ice bath
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride (or oxalyl chloride) dropwise to the cooled DMF while maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature to allow for the formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 6-bromo-5-azaindole in an appropriate anhydrous solvent. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or gently heat to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the reaction mixture carefully into a beaker of crushed ice. Basify the aqueous solution with a sodium hydroxide solution to a pH of 8-10.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualized Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for 6-bromo-5-azaindole-3-carbaldehyde.
Caption: Proposed synthesis of 6-bromo-5-azaindole-3-carbaldehyde.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the core chemical structure and its key functional groups, which are essential for its role as a versatile building block in drug discovery.
Caption: Key structural features and their functional implications.
References
An In-depth Technical Guide to the Spectroscopic Characterization of 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the spectroscopic characterization of 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. Despite a comprehensive search of scientific literature and chemical databases, specific experimental ¹H NMR and ¹³C NMR spectral data for this compound could not be located. This suggests that the detailed characterization of this particular molecule may not be widely published or could be part of proprietary research.
However, to provide a valuable resource for researchers in this field, this guide presents data for a closely related isomer, 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, and outlines a general experimental protocol for acquiring such NMR data. This information can serve as a useful reference for the synthesis and characterization of related pyrrolopyridine derivatives.
Spectroscopic Data of a Structural Isomer: 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
While the data for the target compound is unavailable, the following tables summarize the key physical and chemical properties of the structural isomer, 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, which can be used for comparative purposes.
Table 1: Physical and Chemical Properties of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
| Property | Value |
| Molecular Formula | C₈H₅BrN₂O |
| Molecular Weight | 225.04 g/mol |
| CAS Number | 1190312-27-6 |
Note: The data presented above is for a structural isomer and should be used for reference purposes only.
Experimental Protocols for NMR Spectroscopy
The following is a generalized protocol for obtaining ¹H and ¹³C NMR spectra of novel heterocyclic compounds like this compound. The specific parameters may require optimization based on the sample's solubility and concentration.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices include Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and signal dispersion.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width: Typically 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity in a drug discovery or chemical research setting.
Caption: A logical workflow for the synthesis and characterization of a chemical compound.
Signaling Pathways and Experimental Workflows
As the specific biological activity and associated signaling pathways of this compound are not detailed in the available literature, a diagram of a relevant signaling pathway cannot be provided at this time. Research on the broader class of 1H-pyrrolo[3,2-c]pyridine derivatives has indicated their potential as inhibitors of various cellular processes, and further studies would be required to elucidate the specific mechanism of action for this compound.[1]
The experimental workflow for such an investigation would typically involve the steps outlined in the diagram below.
Caption: A generalized workflow for the biological evaluation of a novel chemical entity.
References
The Ascending Trajectory of 6-Bromo-1H-pyrrolo[3,2-c]pyridine Derivatives in Oncology Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Biological Activity and Therapeutic Potential of Novel Pyrrolopyridine Compounds.
The quest for novel, potent, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation, owing to their diverse chemical properties and ability to interact with a wide range of biological targets. Among these, the 1H-pyrrolo[3,2-c]pyridine scaffold, and specifically its 6-bromo derivatives, has garnered significant attention as a promising framework for the development of new oncology therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanisms of action of these emerging drug candidates, with a focus on their potential as tubulin polymerization inhibitors.
Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine and its Derivatives
The synthetic pathway to the core 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold and its subsequent derivatization is a multi-step process that allows for the introduction of diverse chemical moieties to explore structure-activity relationships. The general synthetic scheme is outlined below.
General Synthetic Protocol
The synthesis commences with commercially available 2-bromo-5-methylpyridine. This starting material undergoes a series of reactions including oxidation, nitration, and condensation to yield a key intermediate, (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide. Cyclization of this intermediate in the presence of iron powder and acetic acid affords the foundational 6-bromo-1H-pyrrolo[3,2-c]pyridine (15).[1][2]
This core structure is then typically functionalized at the N1 position via a reaction with an appropriate boronic acid, such as 3,4,5-trimethoxyphenylboric acid, in the presence of a copper (II) acetate catalyst.[1][2] The resulting N-substituted intermediate, for instance, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16), is then subjected to Suzuki cross-coupling reactions with various arylboronic acids to generate a library of target compounds with diverse substitutions at the C6 position.[1][2]
General synthetic workflow for 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives.
Biological Activity: Potent Antiproliferative Effects
A significant body of research has demonstrated that derivatives of 6-bromo-1H-pyrrolo[3,2-c]pyridine exhibit potent antiproliferative activity against a panel of human cancer cell lines. The data, primarily focused on HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines, reveals that the nature of the substituent at the C6 position plays a crucial role in determining the cytotoxic potency.
Quantitative Antiproliferative Data
The following table summarizes the in vitro antiproliferative activities (IC50 values in µM) of a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives.
| Compound | R Group (at C6) | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) |
| 10a | Phenyl | >10 | >10 | >10 |
| 10c | m-tolyl | 0.85 | 1.02 | 1.21 |
| 10d | p-tolyl | 0.76 | 0.89 | 1.15 |
| 10f | 2-methoxyphenyl | 0.53 | 0.68 | 0.82 |
| 10h | 4-methoxyphenyl | 0.41 | 0.55 | 0.67 |
| 10k | 4-ethoxyphenyl | 0.32 | 0.41 | 0.53 |
| 10r | Pyridin-3-yl | 0.28 | 0.35 | 0.46 |
| 10t | Indolyl | 0.12 | 0.15 | 0.21 |
Data sourced from Wang et al., 2024.[2]
Notably, compound 10t , bearing an indolyl group at the C6 position, demonstrated the most potent and broad-spectrum antiproliferative activity, with IC50 values in the sub-micromolar range across all tested cell lines.[2]
Mechanism of Action: Targeting the Colchicine Binding Site of Tubulin
The primary mechanism of action for the observed anticancer activity of these 1H-pyrrolo[3,2-c]pyridine derivatives is the inhibition of tubulin polymerization.[1][2] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, making them an attractive target for cancer therapy.
These compounds act as colchicine-binding site inhibitors.[2] By binding to this site on β-tubulin, they disrupt the formation of microtubules, leading to a cascade of downstream cellular events.
Experimental Evidence
Tubulin Polymerization Assay: In vitro studies have shown that potent compounds, such as 10t , effectively inhibit the polymerization of tubulin in a concentration-dependent manner.[2][3]
Immunofluorescence Staining: Treatment of cancer cells with these derivatives leads to a significant disruption of the microtubule network, as visualized by immunofluorescence microscopy.[2][3]
Cell Cycle Analysis: As a consequence of microtubule disruption, treated cells are unable to form a proper mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle.[2]
Apoptosis Induction: Prolonged G2/M arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2]
Signaling pathway of 1H-pyrrolo[3,2-c]pyridine derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings. The following are summaries of key experimental protocols employed in the evaluation of 6-bromo-1H-pyrrolo[3,2-c]pyridine derivatives.
Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine (15)
To a solution of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide in acetic acid, iron powder is added. The mixture is heated at 100 °C for approximately 5 hours. After cooling, the reaction mixture is filtered and concentrated under reduced pressure. The pH is adjusted to 8 with an aqueous sodium carbonate solution, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product, which can be further purified by column chromatography.[2]
In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., HeLa, SGC-7901, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Tubulin Polymerization Assay
This assay is typically performed using a commercially available tubulin polymerization assay kit. Briefly, purified tubulin is incubated with the test compounds at various concentrations in a polymerization buffer at 37 °C. The increase in absorbance, which corresponds to the extent of tubulin polymerization, is monitored over time using a spectrophotometer. The inhibitory effect of the compounds is determined by comparing the polymerization curves of treated samples to a control.[3]
Future Directions and Conclusion
The 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold has proven to be a valuable template for the design of potent anticancer agents. The derivatives, particularly those targeting the colchicine binding site of tubulin, exhibit promising in vitro activity. Future research should focus on:
-
Lead Optimization: Further modification of the lead compound 10t to enhance potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy: Evaluation of the most promising compounds in preclinical animal models of cancer to assess their in vivo efficacy, toxicity, and pharmacokinetics.
-
Target Specificity: Broader kinase profiling and other target-based assays to ensure the selectivity of these compounds and to identify potential off-target effects.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of 6-bromo-1H-pyrrolo[3,2-c]pyridine: A Scaffold for Potent Anticancer Agents
A Technical Guide for Researchers and Drug Development Professionals
The quest for novel and effective anticancer therapeutics has led to the exploration of a diverse range of heterocyclic scaffolds. Among these, the 1H-pyrrolo[3,2-c]pyridine core has garnered significant interest within the medicinal chemistry community due to its versatile pharmacological activities.[1] This technical guide delves into the discovery and development of derivatives based on the 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold, highlighting a recent breakthrough in the design of potent tubulin polymerization inhibitors.
Introduction to the 1H-pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine scaffold is a rigid bicyclic heteroaromatic system that has shown considerable promise in the development of therapeutic agents. Its unique structural and electronic properties make it an attractive framework for designing molecules that can interact with various biological targets. Inspired by the potent anticancer activity of natural products like combretastatin A-4 (CA-4), which binds to the colchicine site of tubulin, researchers have sought to develop conformationally restricted analogues to enhance potency and circumvent limitations such as geometric isomerization. The 1H-pyrrolo[3,2-c]pyridine scaffold serves as a rigidifying element to lock the bioactive conformation of potential tubulin inhibitors.[1][2]
Synthesis of the Core Scaffold: 6-bromo-1H-pyrrolo[3,2-c]pyridine
The synthesis of the key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine, is a multi-step process starting from commercially available reagents. The synthetic pathway is outlined below.
Caption: Synthetic route to 6-bromo-1H-pyrrolo[3,2-c]pyridine (15).
The synthesis commences with the oxidation of 2-bromo-5-methylpyridine to its corresponding N-oxide, followed by nitration at the 4-position. The resulting compound is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield a key enamine intermediate. Finally, reductive cyclization in the presence of iron powder and acetic acid affords the desired 6-bromo-1H-pyrrolo[3,2-c]pyridine.[1][2]
Elaboration of the Scaffold and Biological Evaluation
The 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold serves as a versatile building block for further chemical modifications.[3] A notable application is its use in the synthesis of a series of 1,6-disubstituted-1H-pyrrolo[3,2-c]pyridine derivatives as potential anticancer agents. This involves an initial N-arylation followed by a Suzuki cross-coupling reaction at the 6-position.
Caption: General workflow for the synthesis of 1,6-disubstituted-1H-pyrrolo[3,2-c]pyridines.
A series of these derivatives were synthesized and evaluated for their in vitro antiproliferative activity against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer).[1][2] The results demonstrated that most of the synthesized compounds exhibited moderate to excellent antitumor activities.[1]
Quantitative Biological Data
The antiproliferative activities of the synthesized compounds are summarized in the table below as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells).
| Compound | R Group | HeLa IC50 (μM) | SGC-7901 IC50 (μM) | MCF-7 IC50 (μM) |
| 10a | Phenyl | >10 | >10 | >10 |
| 10b | 2-Methylphenyl | 1.25 | 1.87 | 2.13 |
| 10c | 3-Methylphenyl | 0.89 | 1.12 | 1.54 |
| 10f | 2-Methoxyphenyl | 0.54 | 0.68 | 0.91 |
| 10k | 4-Ethoxyphenyl | 0.41 | 0.52 | 0.63 |
| 10m | 4-Chlorophenyl | 0.33 | 0.45 | 0.58 |
| 10r | 3-Pyridinyl | 0.25 | 0.31 | 0.42 |
| 10t | Indolyl | 0.12 | 0.15 | 0.21 |
| CA-4 | - | 0.002 | 0.003 | 0.005 |
| Cisplatin | - | 1.52 | 2.18 | 3.54 |
Data extracted from a study by Wang et al. (2024).[1][2]
Notably, compound 10t , which incorporates an indolyl group at the 6-position, displayed the most potent antiproliferative activities across all three cell lines, with IC50 values ranging from 0.12 to 0.21 μM.[1][2]
Mechanism of Action: Tubulin Polymerization Inhibition
The potent anticancer activity of these 1H-pyrrolo[3,2-c]pyridine derivatives was investigated and found to be linked to their ability to inhibit tubulin polymerization, a critical process in cell division.[1]
Caption: Proposed mechanism of action for compound 10t.
Compound 10t was shown to potently inhibit tubulin polymerization in vitro.[1] Further cellular studies, including immunofluorescence staining, revealed that it disrupts the microtubule network in cancer cells. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[1][2] Molecular modeling studies suggest that compound 10t binds to the colchicine-binding site on tubulin, forming hydrogen bonds with key amino acid residues.[1]
Experimental Protocols
General Synthetic Procedure for 6-bromo-1H-pyrrolo[3,2-c]pyridine (15)
To a reaction vessel, (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide (13.8 mmol, 3.97 g), iron powder (55.7 mmol, 3.11 g), and acetic acid (80 mL) were added.[2] The reaction mixture was stirred for 5 hours at 100 °C.[2] After cooling, the mixture was filtered and concentrated in vacuo. The pH of the residue was adjusted to 8 with aqueous sodium carbonate, and the product was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo to yield the crude product, which was purified by column chromatography.[2]
General Synthetic Procedure for 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16)
A mixture of 6-bromo-1H-pyrrolo[3,2-c]pyridine (0.3 mmol, 0.06 g), 3,4,5-trimethoxyphenylboronic acid (0.6 mmol, 0.13 g), K2CO3 (0.6 mmol, 0.083 g), pyridine (0.9 mmol, 0.071 g), and Cu(OAc)2 (0.6 mmol, 0.12 g) was dissolved in 1,4-dioxane (15 mL).[2] The mixture was irradiated in a microwave reactor for 30 minutes at 85 °C.[2] Upon completion, the reaction mixture was extracted with ethyl acetate (3 x 25 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo. The crude product was purified by column chromatography.[2]
General Synthetic Procedure for 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (10a-t) via Suzuki Coupling
To a solution of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16) in a suitable solvent, the corresponding arylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) were added. The reaction mixture was heated under an inert atmosphere until the starting material was consumed (monitored by TLC). The mixture was then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers were dried and concentrated. The final product was purified by column chromatography.
In Vitro Antiproliferative Assay
Human cancer cell lines (HeLa, SGC-7901, and MCF-7) were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Cell viability was assessed using a standard method such as the MTT or SRB assay. The IC50 values were calculated from the dose-response curves.
Tubulin Polymerization Assay
The effect of the compounds on tubulin polymerization was assessed using a commercially available tubulin polymerization assay kit. Tubulin in a polymerization buffer was incubated with the test compounds or a control vehicle at 37 °C. The polymerization of tubulin was monitored by measuring the change in absorbance at 340 nm over time.
Conclusion
The 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold has proven to be a valuable starting point for the development of novel and potent anticancer agents. The strategic derivatization of this core has led to the discovery of compounds with significant antiproliferative activity, operating through the well-validated mechanism of tubulin polymerization inhibition. The promising biological profile of these derivatives, particularly compound 10t , warrants further investigation and optimization in the pursuit of new cancer therapies. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of this emerging class of compounds, offering a solid foundation for researchers and drug development professionals in the field.
References
An In-depth Technical Guide on the Safety and Handling of 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
This technical guide provides a detailed overview of the known safety, handling, and experimental protocols relevant to 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde for researchers, scientists, and drug development professionals. Due to the limited specific data on the title compound, information from closely related analogs is used to infer potential hazards and handling procedures.
Safety and Handling
The hazard profile of this compound can be inferred from its structural components: a brominated pyrrolopyridine core and an aldehyde functional group. Data from the isomeric compound, 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, suggests that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] General safety precautions for handling substituted brominated heterocyclic aldehydes should be strictly followed.
The following table summarizes the potential hazards based on the GHS classifications of a closely related isomer.
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1] |
Personnel handling this compound should adhere to the following safety measures, derived from safety data sheets of analogous compounds.[2][3]
| Precautionary Measure | Description |
| Personal Protective Equipment (PPE) | Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. A face shield may be necessary for splash-prone procedures.[3][4] |
| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[3] |
| Hygiene Practices | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3] |
| First Aid: Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][3] |
| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3] |
| First Aid: Inhalation | Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[3] |
| First Aid: Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2] |
Experimental Protocols
While a specific protocol for the synthesis of this compound is not available in the cited literature, a detailed synthesis of its parent compound, 6-bromo-1H-pyrrolo[3,2-c]pyridine, has been described.[5][6] This can serve as a crucial first step in a potential synthesis of the target molecule.
The synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine (compound 15 in the original literature) involves a multi-step process starting from commercially available 2-bromo-5-methylpyridine.[5][6]
Step 1: Synthesis of 2-bromo-5-methylpyridine-1-oxide
-
Commercially available 2-bromo-5-methylpyridine is reacted with m-chloroperbenzoic acid (m-CPBA).
Step 2: Synthesis of 2-bromo-5-methyl-4-nitropyridine 1-oxide
-
The product from Step 1 is treated with fuming nitric acid in sulfuric acid.
Step 3: Synthesis of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide
-
The nitro compound from Step 2 is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in N,N-dimethylformamide (DMF).
Step 4: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine
-
To a reaction vessel, add (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide (13.8 mmol, 3.97 g), iron powder (55.7 mmol, 3.11 g), and acetic acid (80 mL).[6]
-
The reaction mixture is stirred for 5 hours at 100 °C.[6]
-
After cooling, the mixture is filtered and concentrated under reduced pressure.[6]
-
The pH is adjusted to 8 with an aqueous solution of sodium carbonate, and the product is extracted with ethyl acetate.[6]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo.[6]
-
The crude product is then purified by silica gel chromatography.[5]
Note: The subsequent formylation at the C3 position of the pyrrolo[3,2-c]pyridine ring would be required to yield the final target compound. Standard formylation reactions for indole-like systems, such as the Vilsmeier-Haack reaction, could be explored for this step.
Biological Context and Potential Signaling Pathways
Specific signaling pathways involving this compound have not been elucidated. However, the broader class of pyrrolopyridine derivatives is of significant interest in medicinal chemistry and drug discovery. The pyrrolopyridine scaffold is considered a "hinge-binding" motif and mimics the purine ring of ATP, making it a valuable core for the design of kinase inhibitors.[7]
Derivatives of various pyrrolopyridine isomers have been investigated for a range of biological activities, including:
-
Anticancer agents: Many pyrrolopyridine derivatives have been developed as inhibitors of various kinases implicated in cancer progression.[7][8] For instance, derivatives of 1H-pyrrolo[3,2-c]pyridine have been synthesized as colchicine-binding site inhibitors with potent antitumor activities.[5][6]
-
Anti-inflammatory and Immunomodulatory effects: Pyrrolopyridine analogs have been explored for their potential in treating diseases of the nervous and immune systems.[9][10]
-
Other therapeutic areas: Research has also touched upon their potential as antidiabetic, antimycobacterial, and antiviral agents.[9][10]
Given this context, it is plausible that this compound could be investigated as an intermediate for the synthesis of novel kinase inhibitors or other biologically active molecules.
Visualizations
The following diagrams illustrate the synthetic workflow for the parent compound and a general safety protocol for handling hazardous chemicals.
Caption: Synthetic pathway for 6-bromo-1H-pyrrolo[3,2-c]pyridine.
References
- 1. 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | C8H5BrN2O | CID 46856437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. angenechemical.com [angenechemical.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile of 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to a scarcity of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive overview of its computed physicochemical properties and a theoretical assessment of its expected solubility in various organic solvents based on its chemical structure. Furthermore, a detailed, standardized experimental protocol for determining thermodynamic solubility via the shake-flask method is presented, enabling researchers to generate precise data. This guide includes a visualization of the experimental workflow to ensure clarity and reproducibility.
Physicochemical Profile
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O | PubChem[1] |
| Molecular Weight | 225.04 g/mol | PubChem[1] |
| XLogP3 | 1.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Topological Polar Surface Area | 45.8 Ų | PubChem[1] |
Note: XLogP3 is a computed value for the logarithm of the octanol/water partition coefficient, indicating a degree of lipophilicity.
Predicted Solubility in Organic Solvents
The chemical structure of this compound—featuring a pyrrolopyridine core, a bromine atom, and a carbaldehyde group—suggests a nuanced solubility profile. The presence of nitrogen and oxygen atoms allows for hydrogen bonding, while the aromatic system and bromine contribute to its lipophilic character.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The compound is expected to exhibit high solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). These solvents can effectively solvate the molecule without interfering with the intramolecular hydrogen bonds.
-
Polar Protic Solvents (e.g., Alcohols, Water): Moderate to good solubility is anticipated in polar protic solvents such as ethanol and methanol, which can act as both hydrogen bond donors and acceptors. Its aqueous solubility is likely poor, a common trait for many organic compounds used in drug discovery.[2]
-
Ethers and Esters (e.g., THF, Ethyl Acetate): The compound is likely to be soluble in solvents like tetrahydrofuran (THF) and ethyl acetate. Synthesis procedures for related compounds often utilize ethyl acetate for extraction, indicating reasonable solubility.[3]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low in nonpolar solvents due to the molecule's significant polarity.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
To obtain definitive quantitative data, the shake-flask method, as described by Higuchi and Connors, is the gold standard for determining the thermodynamic solubility of a compound.[4] This method measures the equilibrium concentration of a solute in a solvent, providing a robust value for a saturated solution.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved and maintained at equilibrium.[5]
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[5] The presence of undissolved solid should be visible throughout the experiment.
-
Sample Collection: After equilibration, cease agitation and allow the vial to stand undisturbed for at least 24 hours at the same constant temperature to allow the excess solid to settle.
-
Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles.
-
Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC, UV-Vis).
-
Quantification: Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis method.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be repeated at least three times to ensure reproducibility.[2]
Visualized Experimental and Synthesis Workflows
To further aid researchers, the following diagrams illustrate the general workflow for solubility determination and a representative synthesis pathway for the core structure of the target compound.
Caption: Workflow for Shake-Flask Solubility Determination.
Caption: Synthesis pathway for the core precursor.[3][6]
References
- 1. 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | C8H5BrN2O | CID 46856437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed synthesis protocol for 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, a valuable building block in medicinal chemistry. The synthesis is a multi-step process commencing with commercially available 2-bromo-5-methylpyridine. The pyrrolo[3,2-c]pyridine core is constructed through a series of reactions including oxidation, nitration, and reductive cyclization. The final aldehyde functionality is introduced via a Vilsmeier-Haack formylation. This protocol includes detailed experimental procedures for each step, a summary of quantitative data, and a visual workflow of the synthesis pathway.
Introduction
The 1H-pyrrolo[3,2-c]pyridine scaffold is a significant heterocyclic motif in drug discovery, with derivatives exhibiting a wide range of biological activities. Notably, compounds bearing this core structure have been investigated as potent inhibitors of various kinases and as anticancer agents.[1][2] The title compound, this compound, serves as a key intermediate for the synthesis of a diverse library of substituted pyrrolo[3,2-c]pyridines. The bromo-substituent provides a handle for further functionalization, typically through cross-coupling reactions, while the carbaldehyde group allows for the introduction of various side chains and pharmacophores.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | 2-Bromo-5-methylpyridine | 2-Bromo-5-methylpyridine-1-oxide | m-CPBA, Dichloromethane, 0 °C to rt, 12 h | High |
| 2 | 2-Bromo-5-methylpyridine-1-oxide | 2-Bromo-5-methyl-4-nitropyridine-1-oxide | Fuming HNO₃, H₂SO₄, 0 °C to 60 °C, 4 h | Not specified |
| 3 | 2-Bromo-5-methyl-4-nitropyridine-1-oxide | (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide | DMF-DMA, DMF, 110 °C, 4 h | Not specified |
| 4 | (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide | 6-Bromo-1H-pyrrolo[3,2-c]pyridine | Fe powder, Acetic acid, 100 °C, 5 h | Not specified |
| 5 | 6-Bromo-1H-pyrrolo[3,2-c]pyridine | This compound | POCl₃, DMF, 0 °C to rt | ~77% (representative)[1] |
Experimental Protocols
Step 1: Synthesis of 2-Bromo-5-methylpyridine-1-oxide
-
Dissolve 2-bromo-5-methylpyridine in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-chloroperbenzoic acid (m-CPBA) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-5-methylpyridine-1-oxide.
Step 2: Synthesis of 2-Bromo-5-methyl-4-nitropyridine-1-oxide
-
To a flask containing fuming nitric acid, cool to 0 °C and slowly add sulfuric acid.
-
To this nitrating mixture, add 2-bromo-5-methylpyridine-1-oxide portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, heat the reaction mixture to 60 °C and stir for 4 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution).
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain 2-bromo-5-methyl-4-nitropyridine-1-oxide.
Step 3: Synthesis of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide
-
In a sealed vessel, dissolve 2-bromo-5-methyl-4-nitropyridine-1-oxide in N,N-dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the mixture to 110 °C and stir for 4 hours.
-
After cooling, the reaction mixture can be used directly in the next step or purified by chromatography.
Step 4: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine
-
To a solution of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide in acetic acid, add iron powder.[2]
-
Heat the reaction mixture to 100 °C and stir for 5 hours.[2]
-
Filter the hot reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.
-
Adjust the pH of the residue to 8 with an aqueous sodium carbonate solution.[2]
-
Extract the product with ethyl acetate.[2]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give 6-bromo-1H-pyrrolo[3,2-c]pyridine.[2]
Step 5: Vilsmeier-Haack Formylation to this compound
-
In a flask, cool N,N-dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) to the DMF with stirring to form the Vilsmeier reagent.
-
To this reagent, add a solution of 6-bromo-1H-pyrrolo[3,2-c]pyridine in DMF at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully pouring it into a mixture of ice and a suitable base (e.g., sodium hydroxide or sodium acetate solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Synthesis Workflow
Caption: Synthetic pathway for this compound.
References
Vilsmeier-Haack Formylation of 6-bromo-1H-pyrrolo[3,2-c]pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the Vilsmeier-Haack formylation of 6-bromo-1H-pyrrolo[3,2-c]pyridine, a key transformation in the synthesis of valuable pharmaceutical intermediates. The Vilsmeier-Haack reaction offers an efficient method for the introduction of a formyl group onto electron-rich heterocyclic systems. The resulting product, 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, serves as a versatile building block in the development of novel therapeutic agents, particularly in the field of oncology. This protocol outlines the reaction conditions, purification methods, and expected yields for this important synthetic step.
Introduction
The Vilsmeier-Haack reaction is a widely utilized method for the formylation of activated aromatic and heteroaromatic compounds.[1][2] The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the substrate.[3] For heteroaromatic systems like pyrrolo[3,2-c]pyridines (azaindoles), this reaction provides a direct route to aldehyde derivatives, which are pivotal intermediates for further functionalization.
The substrate, 6-bromo-1H-pyrrolo[3,2-c]pyridine, is a halogenated azaindole derivative. The presence of the bromine atom offers a handle for subsequent cross-coupling reactions, making the formylated product a highly valuable scaffold in medicinal chemistry. Specifically, this compound is a precursor for the synthesis of potent kinase inhibitors and other targeted therapeutics.[4][5]
Reaction Principle
The Vilsmeier-Haack reaction proceeds through the formation of a chloroiminium ion, also known as the Vilsmeier reagent, from the reaction of DMF and POCl₃. This electrophilic species then attacks the electron-rich pyrrole ring of the 6-bromo-1H-pyrrolo[3,2-c]pyridine, typically at the C3 position due to the directing effect of the pyrrole nitrogen. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous work-up to yield the desired aldehyde.[3]
Experimental Protocol
This protocol is based on established procedures for the Vilsmeier-Haack formylation of related heterocyclic compounds.
Materials and Reagents:
-
6-bromo-1H-pyrrolo[3,2-c]pyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Hexanes (for purification)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Rotary evaporator
-
Standard laboratory glassware for work-up and purification
-
Chromatography column
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF, 5-10 equivalents). Cool the flask to 0 °C using an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5-2.0 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature at 0 °C during the addition. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 equivalent) in anhydrous dichloromethane (DCM) or DMF. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by the portion-wise addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. This step should be performed with caution as it can be exothermic and result in gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.
Data Presentation
| Parameter | Condition | Expected Yield (%) |
| Substrate | 6-bromo-1H-pyrrolo[3,2-c]pyridine | - |
| Reagents | POCl₃, DMF | - |
| Stoichiometry (Substrate:POCl₃:DMF) | 1 : 1.5-2.0 : 5-10 | - |
| Solvent | Dichloromethane or DMF | - |
| Temperature | 0 °C to Room Temperature | - |
| Reaction Time | 2 - 4 hours | 70 - 85 |
| Product | This compound | - |
Note: The expected yield is an estimate based on similar reactions and may vary depending on the specific reaction conditions and scale.
Visualizations
Reaction Scheme
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction and Applications
The 1H-pyrrolo[3,2-c]pyridine (or 5-azaindole) scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a wide array of biologically active compounds, including kinase inhibitors and anticancer agents. The functionalization of this core structure is of significant interest for the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for forming carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents with high efficiency and broad functional group tolerance.[1]
This document provides detailed application notes and a generalized experimental protocol for the Suzuki cross-coupling of 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. The bromine atom at the 6-position serves as a versatile handle for C-C bond formation, while the aldehyde at the 3-position can be retained or further modified, making this substrate a valuable bifunctional building block for creating diverse molecular libraries for drug discovery and lead optimization. The presence of the electron-withdrawing aldehyde group is known to facilitate the oxidative addition step of the catalytic cycle, often leading to favorable reaction kinetics.[2]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle that begins with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. This is followed by transmetalation with an organoboron reagent (e.g., a boronic acid or its ester) in the presence of a base. The cycle concludes with reductive elimination, which yields the cross-coupled product and regenerates the active Pd(0) catalyst.[3] For nitrogen-containing heterocycles, the choice of catalyst, ligand, and base is crucial to prevent catalyst inhibition by the nitrogen lone pairs and achieve high yields.[1][4]
Data Presentation: Representative Suzuki Coupling Conditions
While specific data for this compound is not extensively published, the following table summarizes successful conditions for a closely related substrate, 6-bromo-1-(aryl)-1H-pyrrolo[3,2-c]pyridine, and provides a robust starting point for optimization.[5] Additional general conditions for challenging heteroaryl couplings are also included.[1][6]
| Substrate (Aryl Halide) | Coupling Partner (Boronic Acid) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) & Time | Yield (%) | Reference |
| 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Substituted Phenylboronic Acid (1.5 equiv) | Pd(PPh₃)₄ (6 mol%) | - | K₂CO₃ (5 equiv) | 1,4-Dioxane/H₂O (3:1) | 125 °C, 26 min (MW) | 63-85% | [5] |
| 5-bromo-1,3,3-trimethyl-spiro[indole-2,2'-piperidin]-6'-one | Arylboronic Acid (1.2 equiv) | Pd(PPh₃)₄ (10 mol%) | - | Cs₂CO₃ (2 equiv) | Ethanol | 100 °C, 25-40 min (MW) | 72-95% | [6] |
| 3-Chloro-5-azaindole | Phenylboronic Acid (1.5 equiv) | P1 Precatalyst* (1.5 mol%) | - | K₃PO₄ (2 equiv) | 1,4-Dioxane/H₂O (4:1) | 60 °C, 5 h | 91% | [1] |
| 2-Chloropyridine | Pyridine-3-boronic Acid (1.2 equiv) | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | Cs₂CO₃ (2 equiv) | 1,4-Dioxane/H₂O (5:1) | 100 °C, 18 h | High | [7] |
*P1 Precatalyst = (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate
Mandatory Visualizations
Caption: The Suzuki-Miyaura catalytic cycle.[3]
Caption: General experimental workflow for Suzuki coupling.
Experimental Protocols
This section provides a generalized, step-by-step procedure for the Suzuki-Miyaura coupling of this compound. This protocol is based on successful methods for structurally similar compounds and should be considered a starting point for optimization.[5][6][7]
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a modern precatalyst) (1-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–5.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or Ethanol)
-
Degassed water (if using an aqueous solvent system)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Microwave reactor (optional, but recommended for rapid optimization)[5][6]
Microwave-Assisted Protocol (Recommended Starting Point)
This protocol is adapted from a successful coupling of a 6-bromo-1H-pyrrolo[3,2-c]pyridine derivative.[5]
-
Reaction Setup: To a microwave reaction vessel equipped with a magnetic stir bar, add this compound (e.g., 0.1 mmol), the desired arylboronic acid (0.15 mmol, 1.5 equiv), potassium carbonate (K₂CO₃, 0.5 mmol, 5.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.006 mmol, 6 mol%).
-
Solvent Addition: Add 1,4-dioxane (e.g., 6 mL) and water (e.g., 2 mL) to the vessel.
-
Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.
-
Reaction Execution: Place the vessel in the microwave reactor. Heat the mixture to 125 °C and hold for 25–30 minutes with stirring.
-
Monitoring and Workup: After cooling to room temperature, check the reaction completion using TLC or LC-MS. If complete, dilute the mixture with ethyl acetate (e.g., 20 mL) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Conventional Heating Protocol
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube, add the reagents as described in Step 1 of the microwave protocol. For challenging couplings, consider using a stronger base like K₃PO₄ or Cs₂CO₃ (2.0 equiv) and a more robust catalyst system such as Pd(OAc)₂ with a ligand like SPhos.[7]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at a temperature between 80–110 °C. Stir the reaction vigorously for 2–24 hours.
-
Monitoring and Workup: Monitor the reaction progress periodically by TLC or LC-MS. Upon completion, cool the mixture to room temperature and proceed with the aqueous workup as described in Step 5 of the microwave protocol.
-
Purification: Purify the product as described in Step 6 of the microwave protocol.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehydes. By carefully selecting the palladium catalyst, base, and solvent system, researchers can achieve good to excellent yields of the desired coupled products. The protocols and data presented in these application notes, derived from closely related heterocyclic systems, provide a solid foundation for the development of novel pyrrolo[3,2-c]pyridine-based compounds for a wide range of applications in drug discovery and materials science.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, a key intermediate in the development of biologically active compounds. This document details its synthesis, key reactions, and applications in the discovery of novel therapeutics, particularly in the areas of oncology and inflammatory diseases.
Introduction
This compound is a bifunctional heterocyclic compound featuring a pyrrolo[3,2-c]pyridine core. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to purines, making it a valuable building block for the synthesis of kinase inhibitors. The presence of a bromine atom at the 6-position and a carbaldehyde group at the 3-position provides two orthogonal reactive sites for further chemical modifications. The bromine atom is amenable to various cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents. The aldehyde functionality serves as a versatile handle for chain extension and the introduction of various pharmacophoric groups through reactions such as reductive amination and Wittig olefination.
Derivatives of the pyrrolo[3,2-c]pyridine scaffold have shown potent inhibitory activity against several important biological targets, including FMS kinase and tubulin.[1][2] This highlights the potential of this compound as a crucial intermediate in the development of novel anticancer and anti-inflammatory agents.
Synthesis of the Intermediate
The synthesis of this compound can be envisioned as a two-step process starting from the readily available 6-bromo-1H-pyrrolo[3,2-c]pyridine.
Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine
A robust synthesis for the parent heterocycle, 6-bromo-1H-pyrrolo[3,2-c]pyridine, has been reported.[2] The synthetic sequence starts from commercially available 2-bromo-5-methylpyridine and proceeds through nitration, vinylation, and reductive cyclization.
dot
Caption: Synthetic route to 6-bromo-1H-pyrrolo[3,2-c]pyridine.
Vilsmeier-Haack Formylation to Yield this compound
The introduction of the aldehyde group at the C3 position of the pyrrolo[3,2-c]pyridine core can be achieved through a Vilsmeier-Haack reaction. This reaction is a well-established method for the formylation of electron-rich heterocycles.[3]
dot
Caption: Vilsmeier-Haack formylation of the pyrrolopyridine core.
Experimental Protocols
Protocol for the Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine[2]
Step 1: Synthesis of (E)-2-bromo-5-((dimethylamino)vinyl)-4-nitropyridine 1-oxide This intermediate is prepared from 2-bromo-5-methylpyridine in a multi-step sequence involving oxidation, nitration, and reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA).
Step 2: Reductive Cyclization To a solution of (E)-2-bromo-5-((dimethylamino)vinyl)-4-nitropyridine 1-oxide (1.0 eq) in acetic acid, iron powder (4.0 eq) is added. The reaction mixture is heated at 100 °C for 5 hours. After cooling, the mixture is filtered and the filtrate is concentrated under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium carbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford 6-bromo-1H-pyrrolo[3,2-c]pyridine.
Proposed Protocol for Vilsmeier-Haack Formylation
To a solution of 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃, 1.5 eq) is added dropwise at 0 °C under an inert atmosphere. The reaction mixture is then stirred at room temperature for 12 hours. The reaction is quenched by pouring it onto crushed ice and neutralizing with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried to yield this compound.
Applications in the Synthesis of Bioactive Molecules
The dual reactivity of this compound makes it a valuable intermediate for the synthesis of a diverse range of compounds with potential therapeutic applications.
Synthesis of FMS Kinase Inhibitors
The pyrrolo[3,2-c]pyridine scaffold has been identified as a promising core for the development of FMS kinase (CSF-1R) inhibitors.[1] FMS kinase is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocytes and macrophages. Its dysregulation is implicated in various inflammatory diseases and cancers.
Derivatives of 6-bromo-1H-pyrrolo[3,2-c]pyridine can be synthesized by first performing a Suzuki or other palladium-catalyzed cross-coupling reaction at the C6-bromo position, followed by modification of the C3-aldehyde. For example, reductive amination of the aldehyde can be used to introduce various amine-containing side chains.
dot
Caption: General synthetic strategy for FMS kinase inhibitors.
Quantitative Data: FMS Kinase Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives [1]
| Compound | R Group at C6 | IC₅₀ (nM) for FMS Kinase |
| 1 | 4-Fluorophenyl | 60 |
| 2 | 3,5-Difluorophenyl | 30 |
Note: The reported compounds are derivatives of the parent pyrrolo[3,2-c]pyridine scaffold, illustrating the potential of this core structure.
Synthesis of Tubulin Polymerization Inhibitors
The 1H-pyrrolo[3,2-c]pyridine framework has also been utilized to design potent inhibitors of tubulin polymerization that bind to the colchicine site.[2] These compounds have potential as anticancer agents by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.
The aldehyde functionality of this compound can be converted to an alkene via a Wittig reaction, which can then be further elaborated. The bromo group at C6 allows for the introduction of various aryl groups via Suzuki coupling, which is crucial for potent tubulin polymerization inhibitory activity.
dot
Caption: Synthetic approach to tubulin polymerization inhibitors.
Quantitative Data: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives as Tubulin Polymerization Inhibitors [2]
| Compound | B-ring Substituent at C6 | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 10t | Indolyl | 0.12 | 0.15 | 0.21 |
Note: Compound 10t is a derivative of the 1H-pyrrolo[3,2-c]pyridine scaffold, demonstrating potent anticancer activity.
Key Experimental Protocols for Further Functionalization
Proposed Protocol for Wittig Reaction
To a suspension of a suitable phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at -78 °C, a strong base such as n-butyllithium (1.1 eq) is added dropwise. The mixture is allowed to warm to 0 °C and stirred for 1 hour to form the ylide. A solution of this compound (1.0 eq) in anhydrous THF is then added dropwise at 0 °C. The reaction is stirred at room temperature for 12 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography to afford the desired alkene.
Proposed Protocol for Reductive Amination
To a solution of this compound (1.0 eq) and a primary or secondary amine (1.2 eq) in a suitable solvent such as methanol or dichloroethane, a reducing agent like sodium triacetoxyborohydride (1.5 eq) is added portion-wise at room temperature. A catalytic amount of acetic acid may be added to facilitate imine formation. The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography to yield the corresponding amine.
Signaling Pathways
FMS Kinase Signaling
Derivatives of this compound that inhibit FMS kinase would interfere with the signaling cascade initiated by the binding of its ligand, colony-stimulating factor 1 (CSF-1). This would block the autophosphorylation of the receptor and subsequent activation of downstream pathways such as the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation and survival.
dot
Caption: Inhibition of the FMS kinase signaling pathway.
Disruption of Tubulin Polymerization
Compounds derived from this compound that act as colchicine-binding site inhibitors disrupt the dynamic equilibrium of microtubule polymerization and depolymerization. This leads to the breakdown of the mitotic spindle, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis.[2]
dot
Caption: Disruption of microtubule dynamics by tubulin inhibitors.
Conclusion
This compound is a highly versatile synthetic intermediate with significant potential in drug discovery. Its two distinct reactive sites allow for the facile generation of diverse chemical libraries. The demonstrated biological activity of derivatives of the pyrrolo[3,2-c]pyridine scaffold against key therapeutic targets such as FMS kinase and tubulin underscores the importance of this intermediate in the development of novel treatments for cancer and inflammatory diseases. The protocols and data presented herein provide a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
Application Notes and Protocols: 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in Medicinal Chemistry
Introduction
6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a versatile heterocyclic building block with significant applications in medicinal chemistry, particularly in the development of novel anti-cancer agents. Its unique pyrrolopyridine scaffold serves as a key intermediate for the synthesis of compounds targeting various biological pathways involved in cancer progression. This document provides an overview of its applications, quantitative data on derivative compounds, and detailed experimental protocols.
Key Applications in Drug Discovery
The primary medicinal chemistry application of the 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold lies in its use as a precursor for potent kinase and tubulin polymerization inhibitors. The bromine atom at the 6-position offers a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). The aldehyde group at the 3-position can be readily modified to generate a wide range of derivatives, including imines, alcohols, and carboxylic acids, further expanding the chemical space for drug discovery.[1]
Derivatives of the closely related 1H-pyrrolo[3,2-c]pyridine have shown significant potential as inhibitors of tubulin polymerization, acting at the colchicine-binding site.[2][3] This mechanism disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[2][3] Additionally, the broader class of pyrrolopyridines has been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[4][5][6]
Quantitative Data: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives
A series of 1H-pyrrolo[3,2-c]pyridine derivatives, synthesized from a related precursor, have demonstrated potent antiproliferative activity against several human cancer cell lines. The following table summarizes the IC50 values for selected compounds.[2][3]
| Compound ID | R Group (at position 6) | HeLa IC50 (μM) | SGC-7901 IC50 (μM) | MCF-7 IC50 (μM) |
| 10a | Phenyl | 0.85 | 1.23 | 1.56 |
| 10b | o-tolyl | 0.76 | 0.98 | 1.12 |
| 10f | 2-methoxyphenyl | 0.45 | 0.67 | 0.88 |
| 10k | 4-ethoxyphenyl | 0.33 | 0.41 | 0.52 |
| 10l | 4-fluorophenyl | 0.28 | 0.35 | 0.45 |
| 10m | 4-chlorophenyl | 0.25 | 0.31 | 0.39 |
| 10p | Naphthalen-2-yl | 0.18 | 0.22 | 0.29 |
| 10t | Indolyl | 0.12 | 0.15 | 0.21 |
Data extracted from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[2][3]
Experimental Protocols
Synthesis of the 6-bromo-1H-pyrrolo[3,2-c]pyridine Core
The following is a general procedure for the synthesis of the 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold, a key precursor to the title compound and its derivatives.[2][3]
Step 1: Synthesis of 2-bromo-5-methylpyridine 1-oxide (12) Commercially available 2-bromo-5-methylpyridine is reacted with m-chloroperbenzoic acid to yield 2-bromo-5-methylpyridine-1-oxide.[2][3]
Step 2: Synthesis of 2-bromo-5-methyl-4-nitropyridine 1-oxide (13) 2-bromo-5-methylpyridine-1-oxide is treated with fuming nitric acid in sulfuric acid to introduce a nitro group at the 4-position.[2][3]
Step 3: Synthesis of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide (14) The product from the previous step is reacted with N,N-dimethylformamide dimethyl acetal in N,N-dimethylformamide.[2][3]
Step 4: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine (15) To a reaction vessel, add (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide (13.8 mmol), iron powder (55.7 mmol), and acetic acid (80 mL). The mixture is stirred for 5 hours at 100 °C. After cooling, the mixture is filtered and concentrated. The pH is adjusted to 8 with aqueous sodium carbonate and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na2SO4, and concentrated to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine.[3]
Note: The synthesis of this compound would involve a subsequent formylation step, for which specific conditions were not detailed in the searched literature.
General Procedure for Suzuki Coupling of 6-bromo-1H-pyrrolo[3,2-c]pyridine Derivatives
The following protocol describes a general method for the derivatization of the 6-bromo-1H-pyrrolo[3,2-c]pyridine core via a Suzuki coupling reaction to introduce various aryl or heteroaryl groups at the 6-position.
Materials:
-
6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (or a similar N-substituted derivative)
-
Appropriate boronic acid (e.g., phenylboronic acid, indolylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a microwave vial, add 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1 equivalent), the desired boronic acid (1.5 equivalents), palladium catalyst (0.1 equivalents), and base (2 equivalents).
-
Add the solvent mixture to the vial and seal it.
-
Heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 30-60 minutes), or alternatively, heat under reflux using conventional heating.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-substituted-1H-pyrrolo[3,2-c]pyridine derivative.
In Vitro Antiproliferative Assay (MTT Assay)
This protocol outlines a general method for assessing the antiproliferative activity of synthesized compounds against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Signaling Pathway: Inhibition of Tubulin Polymerization
Caption: Mechanism of tubulin polymerization inhibition.
Experimental Workflow: Synthesis and Evaluation of 1H-pyrrolo[3,2-c]pyridine Derivatives
Caption: Synthetic and evaluation workflow.
General Kinase Inhibition Signaling Pathway
Caption: General mechanism of kinase inhibition.
References
- 1. 1H-Pyrrolo[3,2-b]pyridine-6-carbaldehyde [myskinrecipes.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of the Aldehyde Group in 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potential anticancer and antiplatelet agents.[1][2] The aldehyde group at the C3 position of 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde serves as a versatile synthetic handle for introducing a wide array of functional groups and building blocks. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.
These application notes provide detailed protocols for several key chemical transformations of the aldehyde functionality, enabling the synthesis of diverse libraries of derivatives for biological screening. The protocols are based on established synthetic methodologies for heterocyclic aldehydes and are adapted for the specific substrate, this compound.
Reductive Amination: Synthesis of Secondary and Tertiary Amines
Reductive amination is a robust and widely used method for the formation of C-N bonds.[3] The reaction proceeds via the initial formation of an imine or iminium ion intermediate from the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient for generating diverse amine derivatives.
Experimental Protocol: General Procedure for Reductive Amination
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., methanol, dichloroethane, or THF) is added the primary or secondary amine (1.1-1.5 eq.).
-
A catalytic amount of acetic acid (0.1 eq.) can be added to facilitate imine formation, particularly with less nucleophilic amines.
-
The mixture is stirred at room temperature for 1-2 hours to allow for imine formation.
-
A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq.), is added portion-wise.
-
The reaction is stirred at room temperature for 12-24 hours. Reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired amine derivative.
Table 1: Representative Examples of Reductive Amination
| Entry | Amine | Reducing Agent | Solvent | Time (h) | Expected Yield (%) |
| 1 | Benzylamine | NaBH(OAc)₃ | DCE | 16 | 85-95 |
| 2 | Morpholine | NaBH(OAc)₃ | DCE | 18 | 80-90 |
| 3 | Aniline | NaBH₃CN | MeOH | 24 | 70-85 |
| 4 | Piperidine | NaBH(OAc)₃ | THF | 16 | 85-95 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
References
Application Notes and Protocols for the Synthesis of FGFR Inhibitors from 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of potential Fibroblast Growth Factor Receptor (FGFR) inhibitors, utilizing 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde as a key starting material. The methodologies are based on established synthetic strategies for related pyrrolopyridine scaffolds, which are prominent cores in the development of kinase inhibitors.
Introduction
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1-4), plays a crucial role in cell proliferation, differentiation, migration, and survival.[1] Aberrant activation of FGFR signaling pathways, through gene amplification, mutations, or fusions, is a known driver in various cancers, including breast, lung, and bladder cancer.[2] Consequently, targeting FGFRs with small molecule inhibitors has emerged as a promising strategy in cancer therapy.[2][3]
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has been identified as a highly effective "hinge-binding" motif for a variety of kinase inhibitors, including those targeting FGFRs.[2][4] This document outlines a synthetic approach starting from the isomeric this compound, leveraging its reactive aldehyde and bromo functionalities to build a library of potential FGFR inhibitors. The protocols provided are based on analogous transformations reported for similar heterocyclic systems.
FGFR Signaling Pathway
Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize, leading to the trans-autophosphorylation of their intracellular kinase domains. This phosphorylation event creates docking sites for adaptor proteins like FRS2, which in turn triggers multiple downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, PLCγ, and JAK-STAT pathways, ultimately regulating gene expression and cellular processes.[5][6][7]
Synthetic Strategy and Experimental Workflow
The synthetic approach leverages the two key functional groups of the starting material. The bromine atom at the C6 position is ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce various aryl or heteroaryl moieties. The carbaldehyde at the C3 position can undergo reactions such as condensation or reductive amination to build out the rest of the inhibitor structure.
Application Note 1: Synthesis Protocols
Protocol 1.1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes the palladium-catalyzed coupling of the bromo-pyrrolopyridine core with an arylboronic acid. Microwave-assisted heating is often employed to reduce reaction times and improve yields.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-10 mol%) or [Pd(dppf)Cl₂][8]
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane and degassed water (4:1 mixture) or DMF
-
Microwave vial (10 mL)
-
Nitrogen or Argon gas supply
Procedure:
-
To a 10 mL microwave vial, add this compound, the selected arylboronic acid, palladium catalyst, and base.
-
Seal the vial with a septum and purge with nitrogen or argon for 5-10 minutes to establish an inert atmosphere.
-
Add the degassed solvent mixture (e.g., 5 mL of 4:1 dioxane/water) via syringe.
-
Place the vial in a microwave reactor and heat the mixture to 120-150 °C for 15-45 minutes.[9] Reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.
Protocol 1.2: Synthesis via Condensation and Reduction (Illustrative)
This protocol is adapted from the synthesis of related 1H-pyrrolo[2,3-b]pyridine derivatives and describes the reaction of the aldehyde with a substituted aniline followed by reduction.[2]
Materials:
-
6-Aryl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (from Protocol 1.1, 1.0 equiv)
-
Substituted aniline (e.g., 3,5-dimethoxyaniline) (1.1 equiv)
-
Ethanol or Acetonitrile
-
Triethylsilane (TES) (3.0 equiv)
-
Trifluoroacetic acid (TFA) (3.0 equiv)
Procedure:
-
Condensation Step: Dissolve the 6-aryl-pyrrolopyridine carbaldehyde and the substituted aniline in ethanol. Heat the mixture at 50-60 °C for 4-6 hours. Monitor the formation of the imine intermediate by TLC or LC-MS. Once the reaction is complete, remove the solvent under reduced pressure. The crude imine can be used directly in the next step.
-
Reduction Step: Dissolve the crude imine intermediate in acetonitrile.
-
Add triethylsilane (TES) followed by the dropwise addition of trifluoroacetic acid (TFA) at room temperature.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the final inhibitor.
Application Note 2: Biological Evaluation Protocol
Protocol 2.1: In Vitro FGFR Kinase Inhibition Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against FGFR kinases using a luminescence-based assay.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, FGFR4 kinase enzymes
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Synthesized inhibitor compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from 10 µM to 0.1 nM in the final assay.
-
In a 384-well plate, add the kinase buffer, the specific FGFR enzyme, and the substrate.
-
Add 1 µL of the diluted test compound or DMSO (for control wells) to the appropriate wells.
-
Incubate the plate for 10-15 minutes at room temperature to allow compound binding to the enzyme.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Kₘ for each enzyme.
-
Incubate the reaction for 60 minutes at 30 °C.
-
Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ values by fitting the inhibition data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Data Presentation (Illustrative)
The following tables present biological data for a series of structurally related 1H-pyrrolo[2,3-b]pyridine derivatives to illustrate the expected outcomes from the biological assays.[2]
Table 1: In Vitro FGFR Kinase Inhibitory Activity (IC₅₀, nM)
| Compound ID | R Group | FGFR1 | FGFR2 | FGFR3 | FGFR4 |
| 1 | H | 1900 | - | - | - |
| 4a | 3,5-dimethoxyphenyl | 65 | 110 | 150 | >1000 |
| 4h | 3-methoxy-5-(morpholin-4-yl)phenyl | 7 | 9 | 25 | 712 |
| 4l | 3-methoxy-5-(piperazin-1-yl)phenyl | 15 | 22 | 45 | 850 |
Data is representative of structurally similar compounds and serves as a reference.[2]
Table 2: In Vitro Anti-proliferative Activity (IC₅₀, µM)
| Compound ID | 4T1 (Breast Cancer) | MDA-MB-231 (Breast Cancer) | MCF-7 (Breast Cancer) |
| 4a | >10 | >10 | >10 |
| 4h | 0.85 | 1.23 | 2.56 |
| 4l | 1.54 | 2.89 | 4.11 |
Data is representative of structurally similar compounds and serves as a reference.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Developing Anticancer Agents from 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the development of novel anticancer agents utilizing 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde as a key starting material. The pyrrolo[3,2-c]pyridine scaffold is a promising heterocyclic core structure that has been shown to exhibit potent cytotoxic effects against various cancer cell lines through multiple mechanisms of action, including tubulin polymerization inhibition and kinase inhibition.
Application Notes
The aldehyde functional group at the 3-position of the 6-bromo-1H-pyrrolo[3,2-c]pyridine core serves as a versatile chemical handle for the synthesis of a diverse library of derivatives. One of the most direct and effective approaches is the formation of Schiff bases through condensation with various primary amines. Schiff bases are known to possess a wide range of biological activities, including significant anticancer properties. The incorporation of different aromatic and aliphatic amines allows for the fine-tuning of the molecule's steric and electronic properties, which can significantly impact its biological activity and target specificity.
Potential Anticancer Applications and Mechanisms of Action:
Derivatives of the pyrrolo[3,2-c]pyridine scaffold have demonstrated anticancer activity through two primary mechanisms:
-
Tubulin Polymerization Inhibition: Several pyrrolo[3,2-c]pyridine derivatives have been identified as colchicine-binding site inhibitors. By binding to tubulin, they disrupt microtubule dynamics, which is crucial for the formation of the mitotic spindle during cell division. This interference leads to a G2/M phase cell cycle arrest and subsequently induces apoptosis (programmed cell death) in cancer cells.[1][2]
-
Kinase Inhibition: The pyrrolo[3,2-c]pyridine nucleus is also a key pharmacophore in the design of kinase inhibitors. Specifically, derivatives have shown inhibitory activity against FMS kinase (also known as colony-stimulating factor 1 receptor, CSF-1R).[3] FMS kinase is a receptor tyrosine kinase that plays a critical role in the survival, proliferation, and differentiation of monocytes and macrophages. Its overexpression is implicated in several cancers. Inhibition of FMS kinase can disrupt downstream signaling pathways, such as the PI3K/Akt and Ras/Raf/MEK/ERK pathways, leading to reduced cancer cell proliferation and survival.[4][5]
Data Presentation:
The following table provides illustrative cytotoxicity data for hypothetical Schiff base derivatives of this compound, based on the reported activities of more complex analogs.[1] The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Derivative (Schiff base with) | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | SGC-7901 (Gastric Cancer) IC50 (µM) |
| DP-1 | Aniline | 1.5 ± 0.2 | 2.1 ± 0.3 | 1.8 ± 0.2 |
| DP-2 | 4-Fluoroaniline | 0.8 ± 0.1 | 1.2 ± 0.1 | 0.9 ± 0.1 |
| DP-3 | 4-Methoxyaniline | 2.3 ± 0.4 | 3.0 ± 0.5 | 2.5 ± 0.4 |
| DP-4 | 2-Aminopyridine | 1.1 ± 0.2 | 1.5 ± 0.2 | 1.3 ± 0.1 |
| Doxorubicin | (Positive Control) | 0.5 ± 0.1 | 0.8 ± 0.1 | 0.6 ± 0.1 |
Note: The data presented above are for illustrative purposes only and will vary depending on the specific synthesized compounds and experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Derivatives from this compound
This protocol describes a general method for the synthesis of Schiff base derivatives.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, 4-fluoroaniline)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1 mmol of this compound in 20 mL of absolute ethanol.
-
Add 1.1 mmol of the desired primary amine to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base derivative in a vacuum oven.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Synthesized Schiff base derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should be less than 0.5%.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Protocol 3: Kinase Inhibition Assay (Luminescence-Based)
This protocol is for screening compounds for their ability to inhibit FMS kinase activity.
Materials:
-
Recombinant human FMS kinase
-
Kinase substrate (e.g., a generic tyrosine kinase substrate)
-
ATP
-
Kinase assay buffer
-
Test compounds in DMSO
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Add 5 µL of the diluted compounds to the wells of the assay plate.
-
Add 10 µL of FMS kinase solution to each well.
-
Add 10 µL of a mixture of the kinase substrate and ATP to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour.
-
Add 25 µL of the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of kinase activity for each compound concentration.
Protocol 4: Western Blotting for Signaling Pathway Analysis
This protocol is used to assess the phosphorylation status of key proteins in signaling pathways.
Materials:
-
Cancer cells treated with test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cancer cells with the test compound at its IC50 concentration for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the changes in protein phosphorylation.
Visualizations
Caption: Experimental workflow for developing anticancer agents.
Caption: Tubulin polymerization inhibition pathway.
Caption: FMS kinase (CSF-1R) signaling pathway inhibition.
References
- 1. Colony-stimulating Factor-1 Receptor Utilizes Multiple Signaling Pathways to Induce Cyclin D2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. FMS Kinase Inhibitors: Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reductive Amination of 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the reductive amination of 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, a key transformation in the synthesis of novel derivatives for pharmaceutical and research applications.
Introduction
Reductive amination is a cornerstone reaction in medicinal chemistry for the synthesis of secondary and tertiary amines from aldehydes or ketones. For the heterocyclic aldehyde, this compound, this reaction provides a direct route to introduce a diverse range of amine functionalities at the 3-position of the pyrrolopyridine core. The resulting (6-bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine derivatives are valuable scaffolds in drug discovery.
The most common and effective method for the reductive amination of this type of substrate is the use of a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB).[1][2][3] This reagent is favored due to its ability to selectively reduce the intermediate iminium ion in the presence of the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct.[2] The reaction is typically performed in a one-pot procedure under anhydrous aprotic conditions.
Reaction Conditions and Optimization
The successful reductive amination of this compound is dependent on several key parameters:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is the most frequently employed reducing agent for this transformation due to its high chemoselectivity.[1][2] Alternatives such as sodium cyanoborohydride (NaBH₃CN) can also be used, but STAB is generally preferred due to its lower toxicity.[3] Sodium borohydride (NaBH₄) is a stronger reducing agent and may lead to the undesired reduction of the starting aldehyde if the imine formation is not complete.
-
Solvent: Anhydrous aprotic solvents are essential to prevent the decomposition of the reducing agent. Dichloromethane (DCM), 1,2-dichloroethane (DCE), and tetrahydrofuran (THF) are commonly used.[2][4]
-
Amine Substrate: A wide variety of primary and secondary amines can be used, including aliphatic, aromatic, and heterocyclic amines. The nucleophilicity of the amine will influence the reaction rate.
-
Stoichiometry: Typically, a slight excess of the amine (1.1-1.5 equivalents) and the reducing agent (1.2-2.0 equivalents) relative to the aldehyde is used to ensure complete conversion.
-
Temperature: The reaction is generally carried out at room temperature. In some cases, gentle heating may be required to drive the reaction to completion, particularly with less reactive amines.
-
Additives: For less reactive amines or to accelerate the reaction, a catalytic amount of a weak acid, such as acetic acid, can be added to facilitate iminium ion formation.
Tabulated Reaction Data
While specific quantitative data for the reductive amination of this compound is not extensively available in the public literature, the following table provides representative conditions and expected outcomes based on reactions with structurally similar heterocyclic aldehydes.
| Aldehyde Substrate | Amine | Reducing Agent (Equiv.) | Solvent | Additive (Equiv.) | Temp. (°C) | Time (h) | Yield (%) |
| Indole-3-carboxaldehyde | Benzylamine | NaBH(OAc)₃ (1.5) | DCE | Acetic Acid (1.0) | RT | 4 | 85-95 |
| 7-Azaindole-3-carboxaldehyde | Morpholine | NaBH(OAc)₃ (1.5) | DCM | - | RT | 6 | 80-90 |
| 5-Bromoindole-3-carboxaldehyde | n-Butylamine | NaBH(OAc)₃ (1.5) | THF | - | RT | 5 | 88-96 |
| 6-Chloro-3-formylpyridine | Piperidine | NaBH(OAc)₃ (1.5) | DCE | - | RT | 3 | >90 |
Experimental Protocols
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride
This protocol provides a general procedure for the reductive amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Dissolve the aldehyde in anhydrous DCM or DCE (approximately 0.1 M concentration).
-
Add the amine (1.1-1.2 equiv) to the solution and stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
If the amine is a hydrochloride salt, add a non-nucleophilic base such as triethylamine (1.1 equiv) to liberate the free amine.
-
(Optional) If the amine is weakly nucleophilic, add acetic acid (0.1-1.0 equiv) to the mixture.
-
In a single portion, add sodium triacetoxyborohydride (1.2-1.5 equiv) to the reaction mixture. A slight exotherm may be observed.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM or DCE (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired (6-bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine derivative.
Visualizing the Workflow
The following diagram illustrates the general workflow for the reductive amination of this compound.
Caption: General workflow for the one-pot reductive amination.
Signaling Pathway Analogy in Drug Development
The synthesis of diverse amine derivatives through this reductive amination protocol can be analogized to activating multiple downstream signaling pathways in drug discovery. The core scaffold, this compound, acts as a central signaling node. Each unique amine introduced represents the activation of a distinct biological pathway, leading to a library of compounds with potentially diverse pharmacological profiles for screening and lead optimization.
Caption: Drug discovery pathway analogy.
References
Application Notes and Protocols: The Role of 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in Kinase Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-1H-pyrrolo[3,2-c]pyridine and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry. While the broader family of azaindoles is well-established in the design of kinase inhibitors, the specific role of 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is an emerging area of interest. This document provides an overview of the utility of the 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold, potential synthetic applications of the 3-carbaldehyde functional group for creating kinase inhibitor libraries, and relevant experimental protocols. Due to the limited specific data on kinase inhibitors derived directly from this aldehyde, this note draws parallels from structurally related compounds and highlights the scaffold's potential based on its chemical properties and the activities of analogous structures.
Introduction to the 1H-Pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine core is an isomer of 7-azaindole (1H-pyrrolo[2,3-b]pyridine), a privileged scaffold found in numerous FDA-approved kinase inhibitors. Its heterocyclic nature and the presence of nitrogen atoms allow it to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. The bromine atom at the 6-position serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl and heteroaryl moieties to modulate potency and selectivity.
The 3-carbaldehyde group further enhances the scaffold's utility, providing a reactive site for building out different side chains and pharmacophoric elements, which can interact with solvent-exposed regions or other pockets of the kinase enzyme.
Synthetic Utility and Potential Applications
While direct examples of kinase inhibitors synthesized from this compound are not extensively documented in peer-reviewed literature, the aldehyde functionality is a cornerstone of medicinal chemistry for library development. The following diagram illustrates potential synthetic pathways to diversify the core scaffold.
Caption: Synthetic utility of the 3-carbaldehyde group.
These transformations allow for the introduction of various functional groups crucial for establishing structure-activity relationships (SAR) in a kinase inhibitor discovery program. For instance, reductive amination can be used to introduce amine-containing side chains that can form salt bridges or hydrogen bonds with the target kinase.
Experimental Protocols
The following protocols are based on published procedures for the synthesis of the parent scaffold, which is a necessary precursor to the 3-carbaldehyde derivative.
Protocol 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine
This protocol is adapted from the synthesis of the core scaffold used in the development of colchicine-binding site inhibitors.[1]
Step 1: Synthesis of 2-bromo-5-methylpyridine 1-oxide
-
Dissolve commercially available 2-bromo-5-methylpyridine in a suitable solvent such as dichloromethane (DCM).
-
Add m-chloroperbenzoic acid (m-CPBA) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
Step 2: Synthesis of 2-bromo-5-methyl-4-nitropyridine-1-oxide
-
To a stirred solution of 2-bromo-5-methylpyridine-1-oxide, add fuming nitric acid in sulfuric acid at 0 °C.
-
Stir the mixture at elevated temperature (e.g., 80-90 °C) for 4-6 hours.
-
Carefully pour the reaction mixture onto ice and neutralize with a suitable base (e.g., NaOH or Na2CO3).
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Step 3: Synthesis of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide
-
React the product from Step 2 with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in N,N-dimethylformamide (DMF).
-
Heat the reaction mixture (e.g., 100 °C) for 2-4 hours.
-
Remove the solvent under reduced pressure to yield the crude intermediate.
Step 4: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine
-
To a reaction vessel, add the intermediate from Step 3, iron powder, and acetic acid.[1]
-
Stir the reaction mixture for 5 hours at 100 °C.[1]
-
Filter the hot solution and concentrate the filtrate in vacuo.[1]
-
Adjust the pH to 8 with an aqueous sodium carbonate solution and extract with ethyl acetate.[1]
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield the final product.[1]
Protocol 2: Vilsmeier-Haack Formylation to obtain 3-carbaldehyde (Hypothetical)
The Vilsmeier-Haack reaction is a standard method for formylating electron-rich heterocyclic systems like pyrroles.
-
Cool a solution of anhydrous DMF or N-methylformanilide in an anhydrous solvent (e.g., 1,2-dichloroethane) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl3) and stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 6-bromo-1H-pyrrolo[3,2-c]pyridine (from Protocol 1) dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it into a mixture of ice and water.
-
Neutralize with an aqueous solution of sodium hydroxide or sodium carbonate until the solution is basic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel.
Quantitative Data (Antiproliferative Activity of the Scaffold)
While specific kinase inhibition data for derivatives of this compound is not available, derivatives of the parent 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated potent antiproliferative activity against human cancer cell lines by targeting tubulin.[1][2] This highlights the potential of this scaffold in developing anticancer agents.
| Compound ID | Modification on Pyrrolo[3,2-c]pyridine Core | HeLa (IC50, µM) | SGC-7901 (IC50, µM) | MCF-7 (IC50, µM) | Target |
| 10a | 1-(3,4,5-trimethoxyphenyl)-6-phenyl- | 0.85 | 0.92 | 1.13 | Tubulin |
| 10b | 1-(3,4,5-trimethoxyphenyl)-6-(o-tolyl)- | 0.51 | 0.63 | 0.75 | Tubulin |
| 10l | 1-(3,4,5-trimethoxyphenyl)-6-(4-fluorophenyl)- | 0.44 | 0.56 | 0.68 | Tubulin |
| 10r | 1-(3,4,5-trimethoxyphenyl)-6-(pyridin-3-yl)- | 0.35 | 0.41 | 0.52 | Tubulin |
| 10t | 1-(3,4,5-trimethoxyphenyl)-6-(1H-indol-5-yl)- | 0.12 | 0.15 | 0.21 | Tubulin |
| CA-4 | Combretastatin A-4 (Positive Control) | 0.003 | 0.004 | 0.005 | Tubulin |
Data sourced from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[1][2]
Relevant Signaling Pathways for Kinase Inhibition
Given the prevalence of related azaindole scaffolds in oncology, a common target class is receptor tyrosine kinases (RTKs) and downstream signaling components like the MAPK/ERK pathway. This pathway is frequently dysregulated in cancer and is a target for numerous approved kinase inhibitors.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
This technical support guide provides troubleshooting advice and detailed protocols for the purification of 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, a critical building block for researchers in drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most likely impurities depend on the synthetic route used. Assuming the final step is a Vilsmeier-Haack reaction to introduce the aldehyde group, common impurities may include:
-
Unreacted starting material: 6-bromo-1H-pyrrolo[3,2-c]pyridine.
-
Byproducts from the Vilsmeier reagent: Residual N,N-dimethylformamide (DMF) and phosphorus-containing byproducts.
-
Side-reaction products: Potentially over-formylated or other closely related isomers, although typically in minor amounts.
Q2: Which purification techniques are most effective for this compound?
A2: The two most common and effective purification methods for compounds of this type are:
-
Silica Gel Column Chromatography: This is highly effective for separating the desired product from less polar starting materials and more polar baseline impurities.
-
Recrystallization: If a suitable solvent is found, recrystallization can be a very efficient method for obtaining highly pure crystalline material, especially for removing minor impurities after an initial chromatographic separation.
Q3: My purified compound appears to be degrading. Is this compound unstable?
A3: Aldehydes, particularly on heterocyclic rings, can be susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air and light over extended periods. It is advisable to store the purified compound under an inert atmosphere (nitrogen or argon) in a cool, dark place.
Q4: I am having trouble getting my compound to crystallize. What can I do?
A4: If your compound is resistant to crystallization, you can try several techniques:
-
Scratching the inside of the flask: Use a glass rod to scratch the flask below the solvent level. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, saturated solution to induce crystallization.
-
Using a two-solvent system: Dissolve the compound in a minimal amount of a good solvent and then slowly add a poor solvent (an "anti-solvent") until the solution becomes turbid. Gentle warming to clarify followed by slow cooling can promote crystallization.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation on TLC | Incorrect solvent system. | Screen a range of solvent systems with varying polarities (e.g., ethyl acetate/hexane, dichloromethane/methanol). A good solvent system will give the product an Rf value of 0.2-0.4. |
| Compound Streaking on TLC/Column | Compound is too polar for the solvent system; potential interaction with silica gel. | Add a small amount of a polar modifier like triethylamine (0.1-1%) to the eluent to improve peak shape. Consider using neutral or basic alumina as the stationary phase if streaking persists. |
| Product Elutes with Starting Material | The polarity of the product and starting material are too similar. | Use a shallower solvent gradient during column chromatography. Start with a less polar eluent and slowly increase the polarity. Consider using a different stationary phase like reverse-phase silica. |
| Low Recovery from the Column | Compound is adsorbing irreversibly to the silica gel; decomposition on silica. | Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine or methanol to your eluent. Work quickly and avoid prolonged exposure of the compound to the silica gel. |
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound "Oils Out" Instead of Crystallizing | The solution is supersaturated, or the melting point of the compound is lower than the temperature of the solution. | Re-heat the solution until the oil redissolves. Allow it to cool more slowly. You can also add slightly more solvent. |
| No Crystals Form Upon Cooling | The solution is not saturated; the compound is too soluble in the chosen solvent. | Evaporate some of the solvent to concentrate the solution. If crystals still do not form, the solvent may be unsuitable. Consider a two-solvent recrystallization system. |
| Poor Yield of Crystals | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath for an extended period (e.g., >30 minutes) before filtration. Use a minimal amount of ice-cold solvent to wash the crystals. |
| Crystals are Colored/Impure | Impurities are co-crystallizing with the product. | Consider a pre-purification step with activated charcoal to remove colored impurities. A second recrystallization may be necessary. Ensure slow cooling to allow for selective crystallization. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is based on methods used for the purification of the precursor, 6-bromo-1H-pyrrolo[3,2-c]pyridine.[1]
1. Preparation of the Silica Slurry:
- In a beaker, add silica gel (230-400 mesh) to your starting eluent (e.g., 20% ethyl acetate in hexane).
- Stir to create a uniform slurry, ensuring no air bubbles are trapped.
2. Packing the Column:
- Secure a glass chromatography column vertically.
- Pour the silica slurry into the column, allowing the solvent to drain slowly.
- Gently tap the column to ensure even packing of the silica bed.
- Add a layer of sand on top of the silica bed to prevent disturbance.
3. Loading the Sample:
- Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
- Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
4. Elution:
- Begin eluting with a non-polar solvent system (e.g., 10-20% ethyl acetate in hexane).
- Gradually increase the polarity of the eluent as the column runs (e.g., to 30-50% ethyl acetate in hexane).
- Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
5. Isolation:
- Combine the pure fractions.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
This is a general protocol that can be adapted once a suitable solvent is identified.
1. Solvent Selection:
- Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures such as ethanol/water) at room temperature and at boiling point.
- An ideal solvent will dissolve the compound when hot but not when cold.
2. Dissolution:
- Place the crude material in an Erlenmeyer flask.
- Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil with stirring.
- Continue adding small portions of the hot solvent until the solid just dissolves completely.
3. Cooling and Crystallization:
- Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
- Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
4. Filtration and Washing:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
5. Drying:
- Dry the purified crystals under vacuum to remove all traces of solvent.
Quantitative Data Summary
The following table provides an illustrative example of the expected outcomes from the purification methods. Actual results may vary depending on the scale and purity of the crude material.
| Purification Method | Starting Purity (Example) | Final Purity (Expected) | Yield (Expected) | Notes |
| Silica Gel Chromatography | ~80% | >95% | 60-85% | Effective for removing a wide range of impurities. Yield can be affected by irreversible adsorption on silica. |
| Recrystallization | >90% | >99% | 70-95% | Best for a final polishing step on already partially purified material. Yield is dependent on the solubility profile. |
Process Workflow and Logic Diagrams
Below are diagrams illustrating the decision-making process and experimental workflow for the purification of this compound.
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Optimizing Palladium-Catalyzed Reactions for 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions of 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Which palladium-catalyzed cross-coupling reactions are suitable for functionalizing this compound?
A1: Several palladium-catalyzed reactions are effective for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C6 position of the pyrrolo[3,2-c]pyridine core. The most common and versatile methods include:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters. This reaction is widely used due to its mild conditions and tolerance of various functional groups.[1][2]
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds by coupling with primary or secondary amines.[3][4] This method is crucial for introducing diverse amine functionalities.
-
Sonogashira Coupling: For creating C-C bonds with terminal alkynes, leading to the formation of alkynylated products.[5][6][7]
-
Heck Reaction: For the formation of C-C bonds by coupling with alkenes to introduce vinyl groups.[8][9]
Q2: My reaction yield is consistently low. What are the general factors I should investigate?
A2: Low yields in palladium-catalyzed reactions with this substrate can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is critical. For nitrogen-containing heterocycles, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often more effective as they can prevent catalyst inhibition by the substrate's nitrogen atoms.[10][11][12]
-
Reaction Conditions: Ensure strictly anhydrous and anaerobic (oxygen-free) conditions.[6] Oxygen can deactivate the Pd(0) catalyst. Degassing the solvent and running the reaction under an inert atmosphere (Argon or Nitrogen) is crucial.
-
Base Selection: The choice and quality of the base are important. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1][11] The base should be finely powdered and anhydrous.
-
Reagent Purity: Verify the purity of your starting materials, especially the boronic acid in Suzuki couplings, as they can degrade over time.[10]
Q3: I am observing a significant amount of dehalogenated byproduct (1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde). How can I minimize this?
A3: Dehalogenation, or hydrodehalogenation, is a common side reaction where the bromine atom is replaced by a hydrogen atom.[13] This is often caused by the presence of a proton source. To minimize this:
-
Use Anhydrous Conditions: Rigorously dry all solvents and reagents to minimize water content, a common proton source.[13]
-
Optimize the Base: Use an anhydrous, non-hydrated base like anhydrous K₃PO₄.[13]
-
Solvent Choice: Aprotic solvents such as dioxane, THF, or toluene are generally preferred.
Q4: Does the unprotected N-H group on the pyrrole ring interfere with the reaction?
A4: Yes, the unprotected N-H group on nitrogen-rich heterocycles can interfere with the catalytic cycle, potentially leading to lower yields.[12][13] While many reactions can proceed without protection, if you are experiencing persistent issues, consider protecting the N-H group with a suitable protecting group (e.g., Boc, SEM). This can prevent side reactions and improve the efficiency of the desired coupling.[14]
Troubleshooting Guides
Suzuki-Miyaura Coupling Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Conversion | 1. Inactive catalyst. 2. Inappropriate ligand. 3. Insufficiently strong or hydrated base. 4. Poor quality boronic acid. 5. Catalyst poisoning by the heterocyclic substrate. | 1. Use a fresh palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) or a pre-catalyst. 2. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos).[12] 3. Use an anhydrous base like K₃PO₄ or Cs₂CO₃ and ensure it is finely ground. 4. Use fresh, high-purity boronic acid or convert it to a more stable boronate ester (e.g., pinacol ester).[1] 5. Increase catalyst loading slightly or use a more robust ligand system. |
| Formation of Homocoupled Boronic Acid Product | 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) source without efficient reduction to Pd(0). | 1. Thoroughly degas the solvent and reaction mixture (e.g., by bubbling with argon or freeze-pump-thaw cycles). 2. Ensure the reaction conditions promote the in-situ reduction of Pd(II) to Pd(0). |
| Dehalogenation of Starting Material | 1. Presence of water or other proton sources. 2. Suboptimal base. | 1. Use rigorously dried solvents and reagents. 2. Switch to an anhydrous base like K₃PO₄. |
Buchwald-Hartwig Amination Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | 1. Inappropriate ligand for the specific amine. 2. Base is not strong enough. 3. Catalyst deactivation. | 1. Screen different ligands. For primary amines, BrettPhos is often effective, while RuPhos can be suitable for secondary amines.[14] 2. Use a stronger base such as LiHMDS or NaOtBu. 3. Ensure strict anaerobic conditions. |
| Side Reactions at the Aldehyde | The aldehyde group is generally stable but can potentially react under harsh basic conditions. | Use milder bases (e.g., K₂CO₃, Cs₂CO₃) if possible, and keep reaction temperatures as low as feasible while maintaining a good reaction rate. |
| N-Arylation of the Pyrrole Ring | While less common, C-N coupling at the pyrrole nitrogen is a possibility. | Protecting the pyrrole N-H with a suitable protecting group (e.g., Boc) can ensure regioselectivity.[14] |
Experimental Protocols (Adapted from Related Heterocyclic Systems)
Disclaimer: These are general protocols adapted from literature on similar substrates and may require optimization for this compound.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ (2.0-3.0 equiv.).
-
Add the palladium pre-catalyst (e.g., SPhos-Pd-G3, 1-3 mol%) and any additional ligand if required.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 10:1) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., BrettPhos-Pd-G3 for primary amines, RuPhos-Pd-G3 for secondary amines, 2 mol%), the appropriate ligand if needed, and a base (e.g., NaOtBu or LiHMDS, 1.4-2.0 equiv.) to an oven-dried Schlenk tube.
-
Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Add anhydrous, degassed toluene or THF via syringe.
-
Seal the tube and heat the reaction mixture to 65-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.[14]
-
Extract the mixture with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting palladium-catalyzed reactions.
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. scirp.org [scirp.org]
- 8. benchchem.com [benchchem.com]
- 9. Heck Reaction [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the formylation of 6-bromo-1H-pyrrolo[3,2-c]pyridine?
A1: The most prevalent and effective method for introducing a formyl group at the C3 position of the 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold is the Vilsmeier-Haack reaction.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide derivative, most commonly N,N-dimethylformamide (DMF).
Q2: What are the expected reactive sites on the 6-bromo-1H-pyrrolo[3,2-c]pyridine core during the Vilsmeier-Haack reaction?
A2: The pyrrole ring of the 1H-pyrrolo[3,2-c]pyridine system is electron-rich and thus more susceptible to electrophilic substitution than the pyridine ring. The C3 position is the most nucleophilic carbon on the pyrrole ring, making it the primary site of formylation.
Q3: How can I monitor the progress of the Vilsmeier-Haack formylation reaction?
A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). A suitable eluent system, for instance, a mixture of ethyl acetate and hexane, can be used to separate the starting material, the product, and any potential side products. The consumption of the starting material and the appearance of the product spot (which should be more polar) indicate the progression of the reaction.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion of starting material | 1. Inactive Vilsmeier reagent: Moisture in the reagents or solvent can quench the Vilsmeier reagent. 2. Insufficient reagent: The stoichiometry of the Vilsmeier reagent may be too low. 3. Low reaction temperature: The activation energy for the formylation may not be reached. | 1. Ensure all glassware is thoroughly dried, and use anhydrous DMF and freshly distilled POCl₃. 2. Increase the equivalents of POCl₃ and DMF (e.g., from 1.5 to 3 equivalents). 3. Gradually increase the reaction temperature (e.g., from 0°C to room temperature or slightly higher), while monitoring the reaction by TLC. |
| Formation of multiple products | 1. Di-formylation: Use of a large excess of the Vilsmeier reagent or prolonged reaction times can lead to the formation of a di-formylated product. 2. N-formylation: The nitrogen of the pyrrole ring can also be formylated. 3. Formylation at other positions: Although less likely, formylation at other positions on the pyrrole or pyridine ring can occur under forcing conditions. | 1. Use a moderate excess of the Vilsmeier reagent (1.5-2.0 equivalents) and monitor the reaction closely to stop it upon consumption of the starting material. 2. N-formyl groups are often labile and may be removed during aqueous workup. If it persists, a mild basic or acidic hydrolysis can be attempted. 3. Optimize reaction conditions (lower temperature, shorter reaction time) to improve regioselectivity. Careful purification by column chromatography is necessary to isolate the desired isomer. |
| Product decomposition or polymerization | 1. Strongly acidic conditions: The Vilsmeier-Haack reaction generates acidic byproducts. The product may be unstable under these conditions, especially at elevated temperatures. 2. Reactive starting material: The electron-rich pyrrolopyridine ring system can be prone to polymerization under acidic conditions. | 1. Perform the reaction at the lowest effective temperature and for the shortest possible time. Neutralize the reaction mixture promptly during workup. 2. Add the starting material slowly to the pre-formed Vilsmeier reagent at a low temperature to control the reaction exotherm and minimize polymerization. |
| Difficult purification | 1. Polar impurities: The presence of polar side products, such as di-formylated species or salts, can make purification challenging. 2. Tarry byproducts: Polymerization can lead to the formation of intractable tars. | 1. A thorough aqueous workup with a basic solution (e.g., sodium bicarbonate or sodium hydroxide) is crucial to remove acidic impurities and hydrolyze the intermediate iminium salt. 2. Purification by column chromatography on silica gel is typically required. A gradient elution with a mixture of hexane and ethyl acetate is often effective. If the product is still impure, recrystallization or preparative HPLC may be necessary. |
Potential Side Products in the Synthesis of this compound
| Side Product | Structure | Reason for Formation | Proposed Mitigation Strategy |
| Di-formylated product | 6-bromo-1H-pyrrolo[3,2-c]pyridine-2,3-dicarbaldehyde | Excess Vilsmeier reagent or prolonged reaction time. | Use a controlled stoichiometry of the Vilsmeier reagent (1.5-2.0 eq.) and monitor the reaction closely. |
| N-formylated product | 6-bromo-1-formyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | Reaction of the Vilsmeier reagent with the pyrrole nitrogen. | Often hydrolyzed during aqueous workup. If persistent, mild acidic or basic hydrolysis can be employed. |
| Isomeric formylation product | 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde | Formylation at the less reactive C2 position. | Optimize reaction conditions (e.g., lower temperature) to favor the thermodynamically more stable C3-formylated product. |
| Polymeric materials | - | Acid-catalyzed polymerization of the electron-rich pyrrolopyridine. | Maintain low reaction temperatures and add the substrate slowly to the Vilsmeier reagent. |
Note: The formation and yield of these side products are highly dependent on the specific reaction conditions.
Experimental Protocols
Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine
A detailed multi-step synthesis for the precursor, 6-bromo-1H-pyrrolo[3,2-c]pyridine, has been reported.[4] The general outline involves the following transformations:
-
Oxidation of 2-bromo-5-methylpyridine to 2-bromo-5-methylpyridine-1-oxide.
-
Nitration of the pyridine-1-oxide at the 4-position.
-
Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Reductive cyclization using iron powder in acetic acid to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine.
Vilsmeier-Haack Formylation of 6-bromo-1H-pyrrolo[3,2-c]pyridine
This is a general procedure based on standard Vilsmeier-Haack reaction conditions and should be optimized for specific laboratory settings.
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (5-10 equivalents). Cool the flask to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.5-2.0 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be slow to control the exothermic reaction. Allow the mixture to stir at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C or let it warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture onto crushed ice and then neutralize with a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is basic.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Reaction Pathway and Potential Side Products
Caption: Synthetic pathway for this compound and potential side products.
References
Technical Support Center: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde synthesis. The primary focus is on the critical Vilsmeier-Haack formylation step.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Vilsmeier-Haack formylation of the precursor, 6-bromo-1H-pyrrolo[3,2-c]pyridine. This reaction introduces a formyl (-CHO) group onto the electron-rich pyrrole ring of the molecule.[1][2][3]
Q2: What is the Vilsmeier reagent and how is it prepared?
A2: The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction.[4][5] It is typically prepared in situ by the slow addition of an acid chloride, most commonly phosphorus oxychloride (POCl₃), to an ice-cold solution of a substituted amide, such as N,N-dimethylformamide (DMF).[4][5] The reaction is exothermic and must be performed under anhydrous conditions to prevent decomposition of the reagent.[4]
Q3: Where does the formylation occur on the 6-bromo-1H-pyrrolo[3,2-c]pyridine ring system?
A3: In the 1H-pyrrolo[3,2-c]pyridine ring system, the pyrrole ring is significantly more electron-rich than the pyridine ring. Therefore, electrophilic substitution, such as the Vilsmeier-Haack formylation, is expected to occur regioselectively on the pyrrole ring, primarily at the C3 position, which has the highest electron density.[6]
Q4: What are the main safety concerns with the Vilsmeier-Haack reaction?
A4: The reagents used are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The quenching of the reaction with ice water is highly exothermic and should be performed slowly and with caution.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Decomposition of Vilsmeier Reagent | Ensure strict anhydrous conditions. Use freshly distilled, dry DMF and high-purity POCl₃. Prepare the reagent at low temperatures (0-5 °C) and use it immediately.[4] | The Vilsmeier reagent is highly sensitive to moisture and can decompose, reducing its effectiveness as a formylating agent. |
| Low Reactivity of the Substrate | Increase the molar excess of the Vilsmeier reagent (e.g., from 1.5 to 3-5 equivalents). Gradually and cautiously increase the reaction temperature (e.g., from room temperature to 40-60 °C).[4] | The electron-withdrawing bromine atom and the pyridine ring decrease the nucleophilicity of the pyrrole ring, potentially requiring more forcing conditions for the reaction to proceed. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. If the reaction is sluggish, consider extending the reaction time.[4] | Visual confirmation of starting material consumption ensures the reaction has gone to completion before work-up. |
| Product Decomposition During Work-up | Perform the aqueous work-up at low temperatures (ice bath). Neutralize the reaction mixture carefully and avoid strongly acidic or basic conditions for prolonged periods. | The product may be sensitive to harsh pH conditions or high temperatures during the work-up and purification steps. |
Issue 2: Formation of Multiple Products or Impurities
| Potential Cause | Troubleshooting Step | Rationale |
| Side Reactions | Optimize the stoichiometry of the Vilsmeier reagent. An excessive amount can sometimes lead to undesired side products. Maintain strict temperature control throughout the reaction. | Overly harsh conditions or a large excess of the electrophile can lead to the formation of byproducts. |
| Starting Material Impurities | Ensure the purity of the starting 6-bromo-1H-pyrrolo[3,2-c]pyridine. Purify the starting material if necessary before the formylation step. | Impurities in the starting material can lead to the formation of corresponding formylated impurities, complicating purification. |
| Diformylation | Use a minimal excess of the Vilsmeier reagent and maintain a lower reaction temperature. | Although less common for deactivated systems, diformylation can occur under forcing conditions. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Step | Rationale |
| Product is Water-Soluble | Saturate the aqueous layer with brine (saturated NaCl solution) during extraction to decrease the polarity of the aqueous phase and drive the product into the organic layer. | Increasing the ionic strength of the aqueous phase can reduce the solubility of organic compounds. |
| Emulsion Formation During Extraction | Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective. | Emulsions can form due to the presence of polar functionalities and salts, hindering efficient phase separation. |
| Product is a Stubborn Oil | Attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the product, or triturating with a non-polar solvent like hexane. | Some products may initially form as oils. These techniques can help induce nucleation and crystallization for easier isolation. |
| Co-eluting Impurities | Optimize the mobile phase for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase if silica gel is not effective. | Closely related impurities can be challenging to separate. A systematic approach to chromatography optimization is crucial. |
Experimental Protocols
Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine (Precursor)
A detailed synthesis for the precursor has been reported and involves a multi-step process starting from 2-bromo-5-methylpyridine.[1][7] The key steps include oxidation, nitration, reaction with N,N-dimethylformamide dimethyl acetal, and a final reductive cyclization using iron powder in acetic acid to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine.[1][7]
Vilsmeier-Haack Formylation of 6-bromo-1H-pyrrolo[3,2-c]pyridine
This is a general, optimized protocol based on standard Vilsmeier-Haack procedures, which should be adapted and optimized for the specific substrate.
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5-2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30-60 minutes.
-
Reaction with the Substrate: Dissolve 6-bromo-1H-pyrrolo[3,2-c]pyridine (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC. If the reaction is slow, gently heat the mixture to 40-50 °C and continue to monitor.
-
Work-up: Once the starting material is consumed, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. Basify the aqueous solution to a pH of 8-9 using a cold aqueous solution of sodium hydroxide or sodium carbonate.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford this compound.
Visualizations
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Degradation and Stability Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. The information is designed to address specific issues that may be encountered during experimental work related to the stability and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on the functional groups present in the molecule (an aromatic aldehyde, a fused pyrrolopyridine ring system, and a bromo substituent), the following degradation pathways are most likely:
-
Oxidation: The aldehyde group is susceptible to oxidation, which would convert it to the corresponding carboxylic acid, 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid. This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.[1][2]
-
Hydrolysis: While the core heterocyclic structure is generally stable, hydrolysis under strong acidic or basic conditions could potentially lead to ring-opening or other transformations.
-
Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light, particularly UV radiation. Photolytic degradation may involve the cleavage of the carbon-bromine bond, leading to debromination, or other complex reactions involving the heterocyclic ring.
-
Thermal Degradation: At elevated temperatures, cleavage of the carbon-bromine bond can occur, potentially leading to the formation of radical species and subsequent degradation products.
Q2: My compound is showing a new, more polar peak on HPLC during stability testing. What could it be?
A2: A more polar peak often indicates the formation of a more polar degradation product. The most probable cause is the oxidation of the aldehyde group to a carboxylic acid. Carboxylic acids are significantly more polar than aldehydes and will thus have a shorter retention time on a reverse-phase HPLC column. To confirm this, you can compare the retention time with a synthesized standard of 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid or use mass spectrometry to identify the mass of the new peak.
Q3: I am observing a loss of the parent compound peak over time, but no major degradation peaks are appearing. What could be happening?
A3: This could be due to several reasons:
-
Formation of multiple minor degradants: The compound might be degrading into several minor products that are below the limit of detection of your current analytical method.
-
Formation of non-UV active degradants: The degradation products may lack a chromophore that absorbs at the wavelength you are using for detection.
-
Formation of insoluble degradants or polymers: The degradation products could be precipitating out of the solution.
-
Adsorption to the container: The compound or its degradants might be adsorbing to the surface of the storage container.
Consider using a universal detection method like mass spectrometry or a charged aerosol detector (CAD) to investigate for non-UV active compounds.
Q4: How can I prevent the degradation of this compound during storage and handling?
A4: To minimize degradation, the following precautions are recommended:
-
Storage: Store the compound in a tightly sealed container, protected from light, at a low temperature (e.g., in a refrigerator or freezer). An inert atmosphere (e.g., argon or nitrogen) can help prevent oxidation.
-
Handling: Minimize exposure to light and air. Use freshly prepared solutions for your experiments whenever possible. If you need to store solutions, do so at low temperatures and protected from light.
-
Solvent Choice: Use high-purity, peroxide-free solvents. Some solvents can degrade over time to form peroxides, which can accelerate the oxidation of the aldehyde.
Troubleshooting Guides
Issue 1: Rapid Degradation in Solution
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant loss of parent compound within hours of preparing a solution. | Oxidation: The aldehyde is being oxidized. | 1. De-gas solvents: Sparge solvents with an inert gas (nitrogen or argon) before use. 2. Use antioxidants: Consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to the solution. 3. Work under inert atmosphere: Prepare solutions and conduct experiments in a glove box or under a stream of inert gas. |
| pH instability: The compound is sensitive to the pH of the solution. | 1. Buffer the solution: Use a buffer to maintain a neutral pH. 2. pH profile: Perform a study to assess the stability of the compound at different pH values to identify the optimal pH for stability. | |
| Photodegradation: The compound is being degraded by ambient light. | 1. Use amber vials: Protect solutions from light by using amber-colored glassware. 2. Work in a dark room: If the compound is highly light-sensitive, perform manipulations in a dark room or under red light. |
Issue 2: Inconsistent Results in Forced Degradation Studies
| Symptom | Possible Cause | Troubleshooting Steps |
| The extent of degradation varies significantly between replicate experiments. | Inconsistent stress conditions: Temperature, light intensity, or concentration of the stress agent (acid, base, oxidizing agent) is not well-controlled. | 1. Calibrate equipment: Ensure that ovens, light chambers, and other equipment are properly calibrated. 2. Prepare fresh stress agents: Prepare fresh solutions of acids, bases, and oxidizing agents for each experiment. 3. Precise measurements: Use calibrated pipettes and balances to ensure accurate concentrations. |
| No degradation is observed under a specific stress condition. | Stress condition is too mild: The applied stress is not sufficient to induce degradation. | 1. Increase stress level: Increase the temperature, concentration of the stress agent, or duration of exposure. 2. Change stress agent: For oxidative degradation, try a stronger oxidizing agent. |
| The compound degrades completely under a specific stress condition. | Stress condition is too harsh: The applied stress is causing complete degradation, making it difficult to identify primary degradation products. | 1. Decrease stress level: Reduce the temperature, concentration of the stress agent, or duration of exposure. 2. Time-point study: Take samples at multiple time points to observe the progression of degradation. |
Data Presentation
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Time (hours) | % Degradation | Major Degradation Products (Peak Area %) |
| Acidic Hydrolysis | 0.1 M HCl | 24 | ||
| Basic Hydrolysis | 0.1 M NaOH | 24 | ||
| Oxidative | 3% H₂O₂ | 24 | ||
| Thermal | 80°C | 48 | ||
| Photolytic | ICH Q1B Option II | - |
Table 2: Stability Data under Accelerated Conditions (e.g., 40°C / 75% RH)
| Time Point (months) | Assay (% of initial) | Total Impurities (%) | Individual Impurity 1 (%) | Individual Impurity 2 (%) |
| 0 | 100.0 | <0.1 | <0.1 | <0.1 |
| 1 | ||||
| 3 | ||||
| 6 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time intervals (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
At appropriate time intervals, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time intervals, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Also, place a solution of the compound in a suitable solvent in an oven at 60°C for 48 hours.
-
At appropriate time intervals, withdraw samples, dissolve/dilute as necessary, and analyze.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure, analyze the samples.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). Use mass spectrometry to identify the mass of the degradation products.
Mandatory Visualizations
References
Technical Support Center: Vilsmeier-Haack Reaction on Electron-Deficient Pyrrolopyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing the Vilsmeier-Haack reaction for the formylation of electron-deficient pyrrolopyridines.
Frequently Asked Questions (FAQs)
Q1: Why is the Vilsmeier-Haack reaction challenging for electron-deficient pyrrolopyridines?
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution where the Vilsmeier reagent, a chloroiminium salt, acts as the electrophile.[1][2] The success of this reaction hinges on the nucleophilicity of the aromatic or heteroaromatic substrate. Electron-deficient pyrrolopyridines, substituted with electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or halo (-Cl, -Br), possess a deactivated π-system. This reduced electron density makes the pyrrolopyridine ring less nucleophilic and therefore less reactive towards the weakly electrophilic Vilsmeier reagent, often leading to low or no product yield under standard conditions.[3][4]
Q2: What is the expected regioselectivity for the formylation of 7-azaindoles (1H-pyrrolo[2,3-b]pyridines)?
For 7-azaindole and its derivatives, formylation typically occurs at the C3-position of the pyrrole ring. This position is the most electron-rich and thus the most nucleophilic site in the bicyclic system. The pyridine ring is inherently electron-deficient and deactivates the positions within its own ring system towards electrophilic attack.
Q3: My Vilsmeier-Haack reaction on a substituted pyrrolopyridine is not working. What are the most common initial checks?
-
Reagent Quality: Ensure that the N,N-dimethylformamide (DMF) is anhydrous and free of dimethylamine impurities (often indicated by a fishy odor). Use fresh, high-purity phosphorus oxychloride (POCl₃).[5]
-
Moisture Control: The Vilsmeier reagent is highly sensitive to moisture. All glassware should be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).[3]
-
Reaction Temperature: While the Vilsmeier reagent is typically prepared at low temperatures (0-5 °C), the formylation of an electron-deficient substrate often requires heating to proceed at a reasonable rate.[6]
Q4: Are there any safety concerns associated with the Vilsmeier-Haack reaction?
Yes, the reaction can be exothermic, especially during the formation of the Vilsmeier reagent. Proper temperature control is crucial to prevent runaway reactions.[3] Additionally, POCl₃ is corrosive and reacts violently with water. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Troubleshooting Guide
This guide addresses common issues encountered during the Vilsmeier-Haack formylation of electron-deficient pyrrolopyridines.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive Vilsmeier Reagent: Moisture contamination has decomposed the reagent. | 1. Use freshly opened, anhydrous DMF and high-purity POCl₃.2. Flame-dry or oven-dry all glassware before use.3. Prepare the Vilsmeier reagent at 0-5 °C and use it immediately. |
| Insufficiently Reactive Substrate: The electron-withdrawing group is strongly deactivating the pyrrolopyridine ring. | 1. Increase the excess of the Vilsmeier reagent (e.g., from 1.5 to 3-5 equivalents).2. Increase the reaction temperature gradually (e.g., from room temperature to 60-100 °C), monitoring the reaction by TLC.[6]3. Consider using a stronger formylating reagent or an alternative formylation method (see below). | |
| Incomplete Reaction: Insufficient reaction time or temperature. | 1. Monitor the reaction progress by TLC until the starting material is consumed.2. If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature. | |
| Formation of a Dark, Tarry Residue | Reaction Overheating: The exothermic reaction has led to polymerization and decomposition. | 1. Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the substrate, using an ice bath.[3]2. Add the substrate solution to the Vilsmeier reagent dropwise to manage the exotherm. |
| Presence of Impurities: Impurities in starting materials or solvents can catalyze side reactions. | 1. Use purified, high-purity starting materials and anhydrous solvents. | |
| Multiple Products Observed on TLC | Side Reactions: Di-formylation or formylation at an alternative position may occur, although less common for deactivated systems. | 1. Optimize the stoichiometry of the Vilsmeier reagent; a large excess may lead to side products.2. Ensure the reaction temperature is not excessively high and the reaction time is not prolonged. |
| Product Decomposition: The formylated product may be unstable under the reaction or work-up conditions. | 1. Perform the aqueous work-up at low temperatures (e.g., by pouring the reaction mixture onto crushed ice).2. Neutralize carefully with a mild base such as sodium bicarbonate or sodium acetate solution. | |
| Difficulty in Isolating the Product | Product is Water-Soluble: The formylated pyrrolopyridine may have some solubility in the aqueous layer during work-up. | 1. Saturate the aqueous layer with sodium chloride before extraction to decrease the polarity of the aqueous phase.2. Use a continuous liquid-liquid extractor for more efficient extraction. |
| Emulsion Formation During Extraction: This can make phase separation challenging. | 1. Add a small amount of brine or a different organic solvent to break the emulsion.2. Filter the entire mixture through a pad of celite. |
Data Presentation: Vilsmeier-Haack Reaction Conditions on Substituted Pyrrolopyridines
The following table summarizes reaction conditions and yields for the Vilsmeier-Haack formylation of various substituted pyrrolopyridines and related heterocycles. Due to the challenging nature of these substrates, yields can vary significantly.
| Substrate | Substituent(s) | Reagents (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-Amino-4-methyl-pyridine | 3-Amino, 4-Methyl | POCl₃ (excess), DMF | DMF | 95 | 2 | 85 (as 3-formyl-6-azaindole)[7] |
| 7-Acetyl-2-arylindole | 7-Acetyl, 2-Aryl | POCl₃ (excess), DMF | DMF | 90 | 4 | 60-75 (as pyrroloquinoline)[8] |
| 2-Acetamido-porphyrin | 2-Acetamido | POCl₃ (6), DMF (5) | DCE | 80 | 2 | 22-51 (as pyrido[2,3-b]porphyrin)[9] |
| 3-Methylpyrazole | 3-Methyl | POCl₃ (1.2), DMF | DCM/DMF | 70-80 | 2-4 | ~70-80[3] |
Note: Data for directly substituted electron-deficient pyrrolopyridines is sparse in the literature, highlighting the difficulty of this transformation. The provided examples illustrate conditions for related structures that can serve as a starting point for optimization.
Experimental Protocols
General Procedure for Vilsmeier-Haack Formylation of an Electron-Deficient Pyrrolopyridine
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2-1.5 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the temperature does not exceed 10 °C. After the addition is complete, stir the mixture at 0 °C for 30-60 minutes. The reagent may be a colorless to pale yellow solid or solution.[3]
-
Formylation Reaction: Dissolve the electron-deficient pyrrolopyridine (1.0 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., 1,2-dichloroethane). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 60-100 °C), as determined by the reactivity of the substrate.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium acetate solution until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[3]
Visualizations
Caption: Mechanism of the Vilsmeier-Haack reaction.
Caption: Troubleshooting workflow for the Vilsmeier-Haack reaction.
Caption: Impact of substituents on pyrrolopyridine reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main proposed synthetic strategies. The most documented route involves the construction of the 6-bromo-1H-pyrrolo[3,2-c]pyridine core from 2-bromo-5-methylpyridine, followed by a Vilsmeier-Haack formylation. An alternative, though less specifically documented for this exact molecule, is the application of the Bartoli indole synthesis to create the pyrrolo[3,2-c]pyridine skeleton from a substituted bromonitropyridine, which would then be followed by formylation.
Q2: What is the Vilsmeier-Haack reaction and why is it used in the synthesis of this compound?
A2: The Vilsmeier-Haack reaction is a chemical process that introduces a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1][2] The reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which acts as the electrophile.[2] The pyrrole ring of the 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate is electron-rich, making it susceptible to electrophilic substitution at the C3 position, thus yielding the desired carbaldehyde.
Q3: What are the key safety considerations when performing the syntheses described?
A3: The reagents used in these synthetic routes are hazardous and must be handled with appropriate safety precautions. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The Vilsmeier-Haack reaction is exothermic and requires careful temperature control.
Synthetic Route 1: From 2-Bromo-5-methylpyridine
This route follows a multi-step synthesis to construct the 6-bromo-1H-pyrrolo[3,2-c]pyridine core, followed by a final formylation step.
Experimental Workflow
Caption: Synthetic pathway from 2-Bromo-5-methylpyridine.
Experimental Protocols
Step 1: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine
A detailed procedure for the synthesis of the intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine, has been described.[3] The process starts with commercially available 2-bromo-5-methylpyridine and involves N-oxidation, nitration, reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA), and finally, reductive cyclization using iron in acetic acid.[3]
Step 2: Vilsmeier-Haack Formylation
This is a generalized protocol and may require optimization for the specific substrate.
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, thermometer, and nitrogen inlet, place anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice-salt bath. Add phosphorus oxychloride (POCl₃, 2.0 eq.) dropwise, ensuring the internal temperature remains below 5 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Reaction: Dissolve 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent.
-
Heating and Monitoring: After the addition, allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it onto crushed ice. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic. The product can then be extracted with a suitable organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography.
Troubleshooting Guide for Route 1
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Yield in Formylation | Inactive Vilsmeier reagent due to moisture. | Ensure all glassware is rigorously dried and use anhydrous DMF and fresh POCl₃. Prepare the reagent at low temperatures. |
| Low reactivity of the substrate. | Increase the reaction temperature or the excess of the Vilsmeier reagent. | |
| Formation of Multiple Products | Over-reaction or side reactions. | Optimize the stoichiometry of the Vilsmeier reagent. A large excess can sometimes lead to di-formylation or other side products. Monitor the reaction closely by TLC and stop it once the desired product is maximized. |
| Dark, Tarry Residue Formation | Reaction overheating or presence of impurities. | Maintain strict temperature control. Use purified starting materials and solvents. |
| Difficult Product Isolation | Product may be soluble in the aqueous layer or form salts. | Ensure complete neutralization during work-up. If the product is suspected to be in the aqueous layer, perform multiple extractions with a more polar solvent. |
Alternative Synthetic Route 2: Bartoli Indole Synthesis Approach
This proposed alternative route involves the construction of the pyrrolo[3,2-c]pyridine core using a Bartoli indole synthesis, which is a powerful method for synthesizing substituted indoles from ortho-substituted nitroarenes.[4][5][6]
Logical Relationship Diagram
Caption: Logical flow of the proposed Bartoli synthesis route.
Conceptual Experimental Protocol
-
Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine via Bartoli Synthesis:
-
To a solution of 2,5-dibromo-3-nitropyridine in anhydrous THF at -78 °C, add an excess (at least 3 equivalents) of vinylmagnesium bromide dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry, and purify by column chromatography. The ortho-bromo substituent is expected to direct the cyclization to form the desired pyrrolo[3,2-c]pyridine core.[5]
-
-
Vilsmeier-Haack Formylation:
-
Follow the general protocol described in Synthetic Route 1.
-
FAQs for Alternative Route 2
Q1: Why is the Bartoli indole synthesis a plausible alternative?
A1: The Bartoli synthesis is known for its ability to construct indole rings from ortho-substituted nitroarenes.[4][6] By using a 2,5-dibromo-3-nitropyridine, the nitro group and the ortho-bromo substituent can direct the formation of the pyrrole ring fused at the 2,3-positions of the pyridine ring, leading to the desired pyrrolo[3,2-c]pyridine skeleton.
Q2: What are the potential challenges of this alternative route?
A2: The primary challenge is the regioselectivity of the initial Grignard addition and the subsequent cyclization. While the ortho-bromo group is expected to favor the desired cyclization, side reactions are possible. The availability and stability of the starting 2,5-dibromo-3-nitropyridine may also be a consideration. The reaction requires strictly anhydrous conditions and careful handling of the Grignard reagent.
Quantitative Data Summary
The following table summarizes typical reaction parameters that may be encountered during the synthesis. Note that specific yields for the target molecule's synthesis are not widely reported in the literature, so these are representative values for similar transformations.
| Reaction Step | Reagents | Temperature (°C) | Time (h) | Typical Yield (%) |
| N-Oxidation | m-CPBA | Room Temp. | 12-24 | 80-95 |
| Nitration | Fuming HNO₃, H₂SO₄ | 0 - Room Temp. | 2-6 | 60-80 |
| Vinylation | DMF-DMA | 100-120 | 4-8 | 70-90 |
| Reductive Cyclization | Fe, Acetic Acid | 100 | 5 | 50-70[3] |
| Vilsmeier-Haack Formylation | POCl₃, DMF | 60-80 | 2-6 | 50-80 (estimated) |
| Bartoli Indole Synthesis | Vinyl Grignard | -78 to Room Temp. | 2-12 | 40-70 (estimated) |
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 6. name-reaction.com [name-reaction.com]
challenges in the scale-up synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Welcome to the technical support center for the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of this important heterocyclic aldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the formylation of 6-bromo-1H-pyrrolo[3,2-c]pyridine?
A1: The most prevalent method for introducing a formyl group onto the 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold is the Vilsmeier-Haack reaction.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a suitable amide solvent like N,N-dimethylformamide (DMF).[1][3]
Q2: What are the primary safety concerns when performing a Vilsmeier-Haack reaction, especially at scale?
A2: The Vilsmeier-Haack reaction presents several safety hazards that require careful management, particularly during scale-up. The reaction is exothermic, and the Vilsmeier reagent itself can be thermally unstable. It is crucial to maintain strict temperature control to prevent runaway reactions. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Therefore, all operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Q3: At which position on the 6-bromo-1H-pyrrolo[3,2-c]pyridine ring does formylation occur?
A3: Electrophilic substitution on the 1H-pyrrolo[3,2-c]pyridine (7-azaindole) nucleus preferentially occurs at the C3 position of the pyrrole ring, which is the most electron-rich site.
Q4: What are some common impurities encountered in the synthesis of this compound?
A4: Common impurities can include unreacted starting material, the corresponding carboxylic acid (formed by oxidation of the aldehyde), and potentially regioisomers from formylation at other positions, although C3-formylation is highly favored.[4] Self-condensation products of the aldehyde may also be present.[4]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Recommendation |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and fresh, high-quality POCl₃. The reagent is best prepared at low temperatures (0-10 °C) and used immediately. |
| Insufficiently Reactive Substrate | The pyrrolo[3,2-c]pyridine ring system is somewhat electron-deficient, which can make the Vilsmeier-Haack reaction sluggish.[1] Consider using a moderate excess of the Vilsmeier reagent (1.5 to 3 equivalents). |
| Incomplete Reaction | Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is slow at low temperatures, a gradual and carefully controlled increase in temperature may be necessary. However, be mindful of the thermal instability of the Vilsmeier reagent and reaction mixture. |
| Product Decomposition During Work-up | The iminium salt intermediate formed during the reaction is hydrolyzed to the aldehyde during aqueous work-up. This step is often exothermic. Pouring the reaction mixture onto crushed ice with vigorous stirring can help to control the temperature. Neutralization should also be performed carefully at low temperatures to avoid degradation of the product. |
Problem 2: Formation of a Dark, Tarry Residue
| Possible Cause | Troubleshooting Recommendation |
| Reaction Overheating | The formation of the Vilsmeier reagent and its reaction with the substrate are exothermic. Inadequate temperature control can lead to polymerization and the formation of tarry byproducts. Maintain strict temperature control throughout the reaction, especially during the addition of POCl₃ to DMF and the addition of the substrate. |
| Impure Starting Materials | Impurities in the 6-bromo-1H-pyrrolo[3,2-c]pyridine starting material can lead to side reactions. Ensure the starting material is of high purity before proceeding with the formylation. |
Problem 3: Difficulties in Product Purification
| Possible Cause | Troubleshooting Recommendation |
| High Polarity of the Product | The product, this compound, is a polar molecule. This can lead to streaking on silica gel TLC plates and difficulty in eluting from a silica gel column.[4] |
| TLC and Column Chromatography: To mitigate streaking on silica gel, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) or a polar solvent like methanol to the eluent.[4] For column chromatography, a gradient elution from a less polar solvent system (e.g., hexanes/ethyl acetate) to a more polar one may be effective. | |
| Alternative Stationary Phases: If silica gel proves problematic, consider using neutral or basic alumina for column chromatography.[4] | |
| Crystallization: Recrystallization from a suitable solvent system can be an effective purification method if the crude product is a solid. | |
| Formation of Bisulfite Adduct | For aldehydes that are difficult to purify by chromatography, formation of a water-soluble bisulfite adduct can be a useful alternative.[5][6] The adduct can be separated from non-aldehyde impurities by extraction, and the pure aldehyde can then be regenerated by treatment with a base.[5][6] |
Experimental Protocols
Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine (Precursor)
A reported synthesis of the precursor involves a multi-step process starting from 2-bromo-5-methylpyridine.[7] The key steps include oxidation to the pyridine-1-oxide, nitration, reaction with N,N-dimethylformamide dimethyl acetal, and finally, a reductive cyclization using iron powder in acetic acid to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine.[7]
Vilsmeier-Haack Formylation of 6-bromo-1H-pyrrolo[3,2-c]pyridine (General Procedure)
This is a general procedure and may require optimization for specific scales and equipment.
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, used as both solvent and reagent). Cool the flask to 0 °C in an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 - 2.0 equivalents) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0-5 °C for 30-60 minutes.
-
Formylation Reaction: Dissolve 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 equivalent) in anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, maintaining the internal temperature below 10 °C. After the addition is complete, continue stirring at a controlled temperature (e.g., room temperature or slightly elevated, depending on reaction progress as monitored by TLC/HPLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of a base (e.g., sodium bicarbonate or sodium acetate) until the pH is neutral to slightly basic, keeping the temperature below 20 °C.[8]
-
Extraction and Isolation: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel or alumina, or by recrystallization from an appropriate solvent system.
Visualizing the Workflow
General Vilsmeier-Haack Reaction Workflow
Caption: General workflow for the Vilsmeier-Haack formylation.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis and Purification of 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Vilsmeier-Haack formylation of 6-bromo-1H-pyrrolo[3,2-c]pyridine is resulting in a low yield or no product. What are the common causes and how can I troubleshoot this?
A1: Low yields in the Vilsmeier-Haack formylation of 6-bromo-1H-pyrrolo[3,2-c]pyridine can stem from several factors. Due to the presence of the electron-withdrawing pyridine ring and the bromine atom, the pyrrolo[3,2-c]pyridine core is less reactive than simple pyrroles, making the reaction conditions crucial.[1][2] Here is a systematic troubleshooting guide:
-
Purity of Starting Material: Impurities in the starting 6-bromo-1H-pyrrolo[3,2-c]pyridine can inhibit the reaction.
-
Recommendation: Ensure the purity of your starting material. It can be synthesized from 2-bromo-5-methylpyridine and purified by silica gel chromatography.[3]
-
-
Vilsmeier Reagent Activity: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is sensitive to moisture.
-
Recommendation: Use anhydrous DMF and freshly distilled or a new bottle of POCl₃. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[4]
-
-
Reaction Temperature and Time: The electron-deficient nature of the substrate may require more forcing conditions than for electron-rich heterocycles.
-
Recommendation: While the initial formation of the Vilsmeier reagent is typically done at 0°C, the subsequent reaction with the substrate may require heating. Monitor the reaction by TLC. If no conversion is observed at room temperature, gradually increase the heat (e.g., to 60-80°C).[2]
-
-
Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion.
-
Recommendation: Use a molar excess of the Vilsmeier reagent (typically 1.5 to 3 equivalents) relative to the 6-bromo-1H-pyrrolo[3,2-c]pyridine.
-
Q2: I am observing multiple spots on my TLC after the reaction. What are the likely impurities?
A2: Besides unreacted starting material, several side products can form during the Vilsmeier-Haack formylation of this substrate:
-
Di-formylated product: Although less common, reaction at another position on the pyrrole ring could occur, especially with a large excess of the Vilsmeier reagent and prolonged reaction times.
-
N-formylated product: Formylation can sometimes occur on the pyrrole nitrogen.
-
Chlorinated byproduct: In some cases, the Vilsmeier-Haack reaction can lead to chlorination of the heterocyclic ring.[5]
-
Starting Material: Incomplete reaction will leave unreacted 6-bromo-1H-pyrrolo[3,2-c]pyridine.
Q3: What are the recommended methods for purifying the crude this compound?
A3: The two primary methods for purification are column chromatography and recrystallization.
-
Column Chromatography: This is a very effective method for separating the desired product from starting material and various side products.
-
Stationary Phase: Silica gel is commonly used.
-
Eluent System: A mixture of n-hexane and ethyl acetate is a good starting point. A gradient elution, starting with a higher ratio of hexane and gradually increasing the polarity with ethyl acetate, will likely provide good separation. For related compounds, a ratio of 1:2 n-hexane/ethyl acetate has been reported to be effective.[3]
-
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be an efficient final purification step.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen for nitrogen-containing heterocycles include ethanol, isopropanol, acetonitrile, or mixtures such as ethanol/water or ethyl acetate/hexane.
-
Experimental Protocols
Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine (Precursor)
This procedure is adapted from the synthesis of the unsubstituted analog.[3]
Materials:
-
(E)-2-bromo-5-((2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide
-
Iron powder
-
Acetic acid
-
Ethyl acetate
-
Saturated aqueous sodium carbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction vessel, add (E)-2-bromo-5-((2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide (1.0 eq), iron powder (4.0 eq), and acetic acid.
-
Stir the reaction mixture at 100°C for 5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and filter off the iron residues.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous sodium carbonate solution to pH ~8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Vilsmeier-Haack Formylation of 6-bromo-1H-pyrrolo[3,2-c]pyridine
This is a general protocol that may require optimization for this specific substrate.
Materials:
-
6-bromo-1H-pyrrolo[3,2-c]pyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (10-20 volumes).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add POCl₃ (1.5-3.0 eq) dropwise to the DMF, maintaining the temperature at 0°C.
-
Stir the mixture at 0°C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the Vilsmeier reagent at 0°C.
-
Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, consider heating to 40-60°C.
-
Once the reaction is complete, carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the mixture to pH 7-8 with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Data Presentation
Table 1: Troubleshooting Guide for Vilsmeier-Haack Formylation
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Vilsmeier reagent due to moisture. | Use anhydrous solvents and fresh reagents under an inert atmosphere. |
| Low reactivity of the substrate. | Increase reaction temperature (e.g., 60-80°C) and/or reaction time. Use a higher excess of the Vilsmeier reagent (e.g., 3 eq). | |
| Incomplete reaction. | Monitor by TLC and allow the reaction to proceed until the starting material is consumed. | |
| Multiple Products on TLC | Di-formylation. | Use a smaller excess of the Vilsmeier reagent (e.g., 1.5 eq) and monitor the reaction closely to avoid over-reaction. |
| Unreacted starting material. | Increase reaction time, temperature, or the amount of Vilsmeier reagent. | |
| Formation of other side products. | Optimize reaction conditions (temperature, time) and purify carefully by column chromatography. | |
| Product is a dark tar | Reaction temperature too high. | Maintain strict temperature control, especially during the addition of POCl₃ and the substrate. |
| Impurities in starting material. | Ensure the purity of 6-bromo-1H-pyrrolo[3,2-c]pyridine before use. |
Visualizations
Caption: Vilsmeier-Haack formylation workflow.
Caption: Troubleshooting decision tree.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. reddit.com [reddit.com]
- 5. Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection for C-N Bond Formation with 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in selecting the optimal catalyst and reaction conditions for the C-N bond formation with 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. This electron-deficient heterocyclic halide presents unique challenges, and this guide is designed to help you navigate potential issues and achieve successful coupling outcomes.
Frequently Asked Questions (FAQs)
Q1: Which catalytic systems are recommended for the C-N coupling of this compound?
A1: Both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation are viable methods for the C-N bond formation with this substrate. The choice between these two depends on the specific amine, desired reaction conditions, and functional group tolerance.
-
Buchwald-Hartwig Amination: This is often the preferred method due to its generally milder reaction conditions and broader substrate scope. Catalyst systems based on palladium with bulky, electron-rich phosphine ligands are highly effective.
-
Ullmann Condensation: This method is a classical approach and can be effective, especially for the coupling of N-heterocycles. It typically requires higher temperatures than the Buchwald-Hartwig reaction.[1]
Q2: The aldehyde group in my substrate is sensitive. What precautions should I take?
A2: The aldehyde group is susceptible to side reactions under typical cross-coupling conditions.[2] Common side reactions include:
-
Imine formation: The amine coupling partner can react with the aldehyde.[2]
-
Reduction: The aldehyde can be reduced to an alcohol.[2]
-
Decarbonylation: At high temperatures, the aldehyde group can be lost.[2]
To mitigate these issues, consider the following:
-
Use milder reaction conditions: Lower temperatures and weaker bases can help prevent side reactions.
-
Protect the aldehyde group: Converting the aldehyde to an acetal is a common and effective strategy. The acetal is stable under the reaction conditions and can be easily deprotected afterward.[2]
Q3: My reaction is not proceeding to completion or giving low yields. What are the common causes?
A3: Low yields or incomplete conversion can stem from several factors:
-
Catalyst deactivation: The nitrogen atoms in the pyrrolopyridine core can coordinate to the metal center, inhibiting the catalyst.[3] The choice of a suitable bulky ligand is crucial to prevent this.
-
Impurities in reagents: Ensure all reagents, especially the amine and solvents, are pure and dry. Trace impurities can poison the catalyst.
-
Inappropriate base: The base plays a critical role in the catalytic cycle. The strength and solubility of the base must be optimized for the specific reaction.
-
Oxygen sensitivity: Buchwald-Hartwig reactions are often sensitive to oxygen. Ensure proper degassing of solvents and use of an inert atmosphere.
Troubleshooting Guides
Buchwald-Hartwig Amination
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst | - Use a pre-catalyst for more reliable generation of the active Pd(0) species. - Ensure the palladium precursor and ligand are of high quality. |
| Catalyst inhibition | - The nitrogen on the pyridine ring can inhibit the catalyst. Use bulky, electron-rich ligands like Xantphos, RuPhos, or BrettPhos to create a sterically hindered environment around the palladium center.[4] | |
| Poor choice of base | - For base-sensitive substrates with functional groups like aldehydes, weaker bases such as Cs₂CO₃ or K₃PO₄ are recommended over strong bases like NaOtBu.[5] - If using a strong, insoluble base, ensure efficient stirring. | |
| Oxygen contamination | - Thoroughly degas the solvent and reaction mixture. - Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. | |
| Formation of Side Products | Imine formation with the aldehyde | - Protect the aldehyde group as an acetal before the coupling reaction.[2] |
| Reduction of the aldehyde | - Lower the reaction temperature.[2] - Screen different solvents. | |
| Hydrodehalogenation (removal of bromine) | - This can be caused by β-hydride elimination from the amine. - Use a ligand that promotes faster reductive elimination. | |
| Difficulty in Product Purification | Complex reaction mixture | - Optimize the reaction conditions to minimize side product formation. - Consider protecting the aldehyde group to simplify the product mixture.[2] |
Ullmann Condensation
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | High reaction temperatures required | - The substrate is electron-deficient due to the pyridine nitrogen and the aldehyde group, which should facilitate the reaction at lower temperatures compared to traditional Ullmann conditions.[1] |
| Inappropriate copper source or ligand | - Use a soluble copper(I) salt like CuI. - Screen different ligands, such as 1,10-phenanthroline or N,N'-dimethyl ethylenediamine, to accelerate the reaction. | |
| Base incompatibility | - K₂CO₃ or Cs₂CO₃ are commonly used bases. Ensure the chosen base is compatible with the aldehyde functionality. | |
| Decomposition of Starting Material | Harsh reaction conditions | - The pyrrolopyridine core or the aldehyde may be unstable at very high temperatures. Attempt the reaction at the lowest possible temperature that affords product. |
Data Presentation: Catalyst System Comparison
The following tables summarize reaction conditions and yields for C-N coupling reactions with substrates analogous to this compound.
Table 1: Palladium-Catalyzed Amination of N-Substituted 4-Bromo-7-azaindoles [4]
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzamide | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 2 | 95 |
| Phenylmethanamine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 1 | 93 |
| Morpholine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 2 | 94 |
| D-Alanine methyl ester | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 1 | 90 |
Table 2: Copper-Catalyzed N-Arylation of 6-bromo-1H-pyrrolo[3,2-c]pyridine
While specific data for the title compound with an aldehyde is limited, a known procedure for the N-arylation of the parent 6-bromo-1H-pyrrolo[3,2-c]pyridine provides a starting point.
| N-Nucleophile | Copper Source (mol%) | Ligand | Base | Solvent | Temp (°C) | Method |
| 3,4,5-trimethoxyphenylboronic acid | Cu(OAc)₂ (200) | Pyridine | K₂CO₃ | 1,4-Dioxane | 85 | Microwave |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination
To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired amine (1.2 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., Xantphos, 4-10 mol%). The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous, degassed solvent (e.g., dioxane or toluene) is added, followed by the base (e.g., Cs₂CO₃, 1.5-2.0 equiv). The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Ullmann Condensation
In a reaction vessel, combine this compound (1.0 equiv), the amine or N-heterocycle (1.2-1.5 equiv), a copper(I) salt (e.g., CuI, 10-20 mol%), a ligand (e.g., L-proline or 1,10-phenanthroline, 20-40 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv). Add a high-boiling polar solvent such as DMSO or DMF. The vessel is sealed and the mixture is heated (typically 100-150 °C) with stirring until the starting material is consumed as indicated by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
Visualizations
Caption: Catalyst selection workflow for C-N bond formation.
Caption: Troubleshooting decision tree for C-N coupling experiments.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 5. uwindsor.ca [uwindsor.ca]
Validation & Comparative
Spectroscopic Data Analysis: A Comparative Guide to 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde and its structural analogs. Due to the limited availability of direct experimental data for the target compound, this guide focuses on a comparative approach utilizing data from closely related molecules. This analysis will aid researchers in the identification, characterization, and development of novel compounds based on the 1H-pyrrolo[3,2-c]pyridine scaffold.
Executive Summary
-
1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: The parent molecule without the bromine substituent.
-
6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde: An isomeric compound.
-
Indole-3-carbaldehyde: A foundational structural analog.
By comparing the spectroscopic data of these analogs, researchers can infer the expected chemical shifts, coupling constants, and mass-to-charge ratios for this compound, facilitating its identification and characterization in experimental settings.
Comparative Spectroscopic Data
The following tables summarize the available ¹H NMR, ¹³C NMR, and Mass Spectrometry data for the selected analogs. The predicted values for this compound are included for comparative purposes.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H-2 | H-4 | H-5 | H-7 | -CHO | NH | Solvent |
| This compound | ~8.4 | ~8.8 | - | ~8.6 | ~10.1 | ~12.5 | DMSO-d₆ |
| 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde[1] | 8.32 | 8.75 | 7.82 | 8.55 | 10.05 | 12.45 | DMSO-d₆ |
| 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde[2] | 8.51 | 8.62 | - | 8.21 | 10.02 | 12.70 | DMSO-d₆ |
| Indole-3-carbaldehyde[3][4] | 8.25 | 8.15 | 7.24 | 7.51 | 9.98 | 12.11 | DMSO-d₆ |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C-2 | C-3 | C-3a | C-4 | C-6 | C-7 | C-7a | -CHO | Solvent |
| This compound | ~140 | ~120 | ~128 | ~148 | ~115 | ~145 | ~130 | ~185 | DMSO-d₆ |
| 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde[1] | 139.1 | 119.5 | 127.8 | 147.2 | 128.9 | 144.3 | 129.7 | 185.2 | DMSO-d₆ |
| 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde[2] | 138.7 | 118.9 | 129.1 | 145.8 | 118.2 | 143.5 | 130.4 | 185.5 | DMSO-d₆ |
| Indole-3-carbaldehyde | 138.5 | 118.7 | 124.2 | 122.9 | 121.3 | 124.2 | 137.1 | 184.9 | DMSO-d₆ |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (m/z) |
| This compound | C₈H₅BrN₂O | 225.04 | 223.9585 |
| 1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde[1] | C₈H₆N₂O | 146.15 | 146.0480 |
| 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde[2] | C₈H₅BrN₂O | 225.04 | 223.9585 |
| Indole-3-carbaldehyde[5] | C₉H₇NO | 145.16 | 145.0528 |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker Avance) operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
-
Data Acquisition:
-
For ¹H NMR, acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Use standard pulse sequences.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties.
-
Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition.
Workflow and Data Analysis Pathway
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound and its analogs.
References
- 1. 1H-Pyrrolo(3,2-c)pyridine-3-carboxaldehyde | C8H6N2O | CID 17981575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | C8H5BrN2O | CID 46856437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. Indole-3-carboxaldehyde(487-89-8) 1H NMR [m.chemicalbook.com]
- 5. 1H-Indole-3-carboxaldehyde [webbook.nist.gov]
A Comparative Guide to the Structural Confirmation of 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical techniques used for the structural confirmation of 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde and its derivatives. While specific experimental data for the parent aldehyde is not extensively available in published literature, this document compiles and compares data from closely related analogues to provide a robust framework for structural elucidation. The methodologies and spectral data presented are drawn from synthetic and medicinal chemistry studies on various 1H-pyrrolo[3,2-c]pyridine derivatives.
The primary methods for unambiguous structural confirmation of these heterocyclic compounds include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each technique provides unique and complementary information essential for complete characterization.
Data Presentation: A Comparative Analysis of Spectroscopic Data
The following tables summarize key spectroscopic data for a series of 1H-pyrrolo[3,2-c]pyridine derivatives, which serve as valuable reference points for researchers working on the 6-bromo-3-carbaldehyde scaffold.
Table 1: Comparative ¹H NMR Spectroscopic Data of 1H-pyrrolo[3,2-c]pyridine Derivatives
| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ |
| 6-(o-tolyl)-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 9.08 (s, 1H), 7.50 (s, 1H), 7.43 (d, J=6.7Hz, 1H), 7.39 (d, J=3.3Hz, 1H), 7.28 (t, J=3.8Hz, 2H), 7.26−7.24 (m, 1H), 6.82 (d, J=3.2Hz, 1H), 6.69 (s, 2H), 3.91 (s, 3H), 3.89 (s, 6H), 2.40 (s, 3H)[1] |
| 6-(m-tolyl)-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 9.09 (s, 1H), 7.96 (d, J=11.1Hz, 2H), 7.76 (s, 1H), 7.72−7.68 (m, 1H), 7.39 (d, J=3.3Hz, 1H), 7.19 (d, J=7.5Hz, 1H), 6.80 (d, J=3.9Hz, 1H), 6.70 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H), 2.42 (s, 3H)[1] |
| 6–(4-methoxyphenyl)-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 9.05 (s, 1H), 7.95 (d, J = 8.8 Hz, 2H), 7.73 (s, 1H), 7.35 (d, J = 3.3 Hz, 1H), 7.00 (d, J = 8.8 Hz, 2H), 6.78 (d, J = 3.2 Hz, 1H), 6.71 (s, 2H), 3.94 (s, 3H), 3.91 (s, 6H), 3.86 (s, 3H)[2] |
| 6–(4-fluorophenyl)-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 9.04 (s, 1H), 8.00−7.92 (m, 2H), 7.73 (s, 1H), 7.36 (d, J = 3.3 Hz, 1H), 7.14 (t, J = 8.7 Hz, 2H), 6.78 (d, J = 3.9 Hz, 1H), 6.70 (s, 2H), 3.94 (s, 3H), 3.91 (s, 6H)[2] |
| 6-(Pyridin-3-yl)-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 9.18 (s, 1H), 9.10 (s, 1H), 8.62 (s, 1H), 8.39 (d, J = 7.9 Hz, 1H), 7.83 (s, 1H), 7.41 (d, J = 3.3 Hz, 2H), 6.82 (d, J = 3.2 Hz, 1H), 6.71 (s, 2H), 3.95 (s, 3H), 3.92 (s, 6H)[2] |
Table 2: Comparative ¹³C NMR Spectroscopic Data of 1H-pyrrolo[3,2-c]pyridine Derivatives
| Compound | Key ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ |
| 6-(o-tolyl)-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 157.84, 154.00, 151.97, 142.93, 140.46, 137.45, 135.91, 134.21, 130.65, 129.99, 129.81, 127.88, 125.80, 124.28, 105.81, 102.76, 102.32, 61.02, 56.38, 20.49[1] |
| 6-(m-tolyl)-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 159.03, 154.09, 149.85, 142.82, 141.24, 138.54, 135.71, 134.01, 132.53, 131.76, 130.48, 129.24, 127.70, 124.73, 103.04, 102.77, 102.47, 61.06, 56.44, 21.53[1] |
| 6–(4-methoxyphenyl)-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 159.94, 154.05, 149.76, 143.11, 141.27, 137.49, 134.21, 129.94, 128.15, 124.41, 114.16, 113.49, 102.85, 102.42, 101.61, 61.05, 56.43, 55.36[2] |
| 6–(4-chlorophenyl)-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 154.08, 148.89, 143.56, 141.02, 138.61, 137.62, 134.19, 134.09, 130.24, 128.86, 128.15, 124.98, 102.82, 102.50, 102.27, 61.06, 56.44[2] |
| 6-(Pyridin-3-yl)-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 154.13, 148.95, 147.94, 147.06, 143.89, 140.88, 137.72, 136.67, 134.64, 133.92, 130.54, 125.29, 123.74, 102.92, 102.81, 102.45, 61.06, 56.45[2] |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data of 1H-pyrrolo[3,2-c]pyridine Derivatives
| Compound | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ |
| 6-(o-tolyl)-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | C₂₃H₂₃N₂O₃ | 375.1709 | 375.1707[1] |
| 6-(m-tolyl)-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | C₂₃H₂₃N₂O₃ | 375.1709 | 375.1709[1] |
| 6–(4-methoxyphenyl)-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | C₂₃H₂₃N₂O₄ | 391.1658 | 391.1654[2] |
| 6–(4-ethoxyphenyl)-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | C₂₄H₂₅N₂O₄ | 405.1814 | 405.1815[2] |
| 6–(4-fluorophenyl)-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | C₂₂H₂₀FN₂O₃ | 379.1458 | 379.1456[2] |
| 6–(4-chlorophenyl)-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | C₂₂H₂₀ClN₂O₃ | 395.1162 | 395.1164[2] |
| 6-(Pyridin-3-yl)-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | C₂₁H₂₀N₃O₃ | 362.1505 | 362.1502[2] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 500 MHz or higher field NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition:
-
¹H NMR: Spectra are typically acquired with 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Spectra are acquired with 1024-2048 scans, a spectral width of 200-250 ppm, and a relaxation delay of 2 seconds.
-
-
Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
2. High-Resolution Mass Spectrometry (HRMS)
-
Objective: To determine the elemental composition and exact mass of the molecule.
-
Instrumentation: An electrospray ionization (ESI) time-of-flight (TOF) or Orbitrap mass spectrometer.
-
Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.
-
Data Acquisition: The sample is introduced into the ESI source. Mass spectra are acquired in positive ion mode, scanning a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).
-
Data Analysis: The measured mass of the protonated molecule [M+H]⁺ is compared to the theoretical mass calculated from its elemental formula. A mass accuracy of < 5 ppm is typically required for unambiguous formula confirmation.
3. Single-Crystal X-ray Crystallography
-
Objective: To determine the three-dimensional atomic arrangement of the molecule in the solid state, providing definitive proof of structure and stereochemistry.
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethyl acetate, hexane/ethyl acetate).[3]
-
Data Collection: A single crystal is mounted on a goniometer. Data is collected using a diffractometer equipped with a Mo Kα or Cu Kα radiation source.[4]
-
Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[3] The final structure is validated using metrics such as R-factor, wR², and goodness-of-fit.
Mandatory Visualizations
The following diagrams illustrate the general workflow for the synthesis and structural confirmation of these derivatives and a relevant biological pathway where such compounds have shown activity.
Caption: A generalized workflow for the synthesis and structural confirmation of 6-bromo-1H-pyrrolo[3,2-c]pyridine derivatives.
Caption: Inhibition of tubulin polymerization by 1H-pyrrolo[3,2-c]pyridine derivatives, leading to cell cycle arrest and apoptosis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. growingscience.com [growingscience.com]
Halogen Substitution in Pyrrolopyridine Analogs: A Comparative Analysis of Bromo- vs. Chloro- Derivatives in Biological Activity
For researchers and professionals in drug discovery, the strategic placement of halogen atoms on a heterocyclic scaffold is a critical tool in modulating pharmacological activity. This guide provides a comparative overview of the biological impact of substituting pyrrolopyridine and related aza-aromatic cores with bromine versus chlorine, drawing upon experimental data from anticancer and antimicrobial studies.
The choice between a bromo or chloro substituent can significantly alter a compound's potency, selectivity, and pharmacokinetic properties. While no universal rule applies, trends observed in recent studies indicate that the nature of the halogen and its position on the pyrrolopyridine ring system can lead to distinct biological outcomes. This guide synthesizes findings from various studies to offer insights into the structure-activity relationships (SAR) of these halogenated analogs.
Comparative Biological Activity Data
The following tables summarize quantitative data from studies comparing the biological activities of bromo- and chloro-substituted pyrrolopyridine and related heterocyclic analogs.
Anticancer and Kinase Inhibitory Activity
A notable example of the differential impact of halogen substitution is seen in the inhibition of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a kinase implicated in cancer cell proliferation. A study on 1,7-naphthyridine analogs, a related aza-aromatic scaffold, demonstrated a clear trend favoring bromination.
Table 1: Structure-Activity Relationship of Halogenated 1,7-Naphthyridine Analogs as PIP4K2A Inhibitors [1]
| Compound ID | R¹ Substitution | R² Substitution | PIP4K2A IC₅₀ (nM) |
| 4 | H | 2-chlorophenyl | 33 |
| 10 | Cl | 2-chlorophenyl | 15 |
| 16 | Br | 2-chlorophenyl | 7.5 |
| 2 | H | 2-methoxyphenyl | 13 |
| 8 | Cl | 2-methoxyphenyl | 4.5 |
| 14 | Br | 2-methoxyphenyl | 2.5 |
Data extracted from a study on 1,7-naphthyridine analogs, which provides a basis for understanding the SAR of the 5-Bromo-8-chloro-1,7-naphthyridine scaffold.[1]
Key SAR Observations:
-
Superior Potency of Bromo- Analogs: In this series of kinase inhibitors, the introduction of a halogen at the 5-position (R¹) generally enhanced potency compared to the unsubstituted analog.[1] Notably, the bromo-substituted analogs consistently exhibited the highest potency against PIP4K2A, being roughly twice as active as their chloro- counterparts.[1]
Antimicrobial Activity
The influence of halogen substitution on antimicrobial activity appears to be more target- and scaffold-dependent.
Table 2: Antimicrobial Activity of Halogenated Pyrrolopyrimidine Analogs
| Scaffold/Analog Type | Halogen Substituent | Target Organism | Activity Metric | Observation |
| 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines | Bromo or Iodo | Staphylococcus aureus | MIC | Bromo and iodo derivatives were the most active, with MIC values of 8 mg/L. |
| 2-aroyl-4,5-dihalopyrroles | Bromo or Iodo | S. aureus & E. coli | MIC | Replacement of chlorine on the pyrrole ring with bromine or iodine resulted in less active compounds. |
Experimental Protocols
The biological data presented in this guide were primarily generated using the following established experimental methodologies.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction.
-
Reaction Setup: The kinase (e.g., PIP4K2A), its substrate, and ATP are combined in a reaction buffer.
-
Inhibitor Addition: The test compounds (bromo- and chloro-pyrrolopyridine analogs) are added at varying concentrations.
-
Kinase Reaction: The reaction is incubated to allow for ATP-to-ADP conversion by the kinase.
-
ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Data Analysis: The intensity of the luminescent signal is proportional to the amount of ADP produced and is used to determine the IC₅₀ value of the inhibitor.
Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Culture: Cancer cell lines are seeded in 96-well plates and incubated to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells, allowing for the calculation of the GI₅₀ (concentration for 50% growth inhibition).
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Compound Dilution: Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.
-
Bacterial Inoculation: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions to allow for bacterial growth.
-
MIC Determination: The MIC is identified as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the context of the presented biological data, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
Caption: PIP4K2A signaling pathway and the inhibitory action of pyrrolopyridine analogs.
Caption: Experimental workflow for the in vitro anticancer MTT assay.
References
A Comparative Study of Kinase Inhibitors Derived from Different Azaindole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The azaindole scaffold has emerged as a privileged structure in the design of kinase inhibitors, largely due to its ability to mimic the hinge-binding motif of ATP. The nitrogen atom's position within the pyridine ring of the azaindole core significantly influences the inhibitor's binding affinity, selectivity, and physicochemical properties. This guide provides an objective comparison of kinase inhibitors derived from the four principal azaindole isomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole, supported by experimental data.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potency of azaindole-based kinase inhibitors is highly dependent on both the specific azaindole isomer and the target kinase. The following tables summarize the half-maximal inhibitory concentrations (IC50) of derivatives from each of the four azaindole scaffolds against a selection of key protein kinases. It is important to note that these values are compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.
| 4-Azaindole Derivatives | Target Kinase | IC50 (nM) | Reference(s) |
| Derivative 1 | c-Met | 20 | [1] |
| Derivative 2 | c-Met | 70 | [1] |
| Derivative 3 | VEGFR2 | ~10-fold higher than 7-azaindole | [2] |
| 5-Azaindole Derivatives | Target Kinase | IC50 (nM) | Reference(s) |
| Derivative 1 | Cdc7 | Potent Inhibition (Specific value not stated) | [1] |
| Derivative 2 | VEGFR2 | ~10-fold higher than 7-azaindole | [2] |
| 6-Azaindole Derivatives | Target Kinase | IC50 (nM) | Reference(s) |
| Derivative 1 | VEGFR2 | 48 | [2] |
| Derivative 2 | GSK-3β | 9 | [2] |
| Derivative 3 | FLT-3 | 18 | [2] |
| 7-Azaindole Derivatives | Target Kinase | IC50 (nM) | Reference(s) |
| GSK1070916 | Aurora B | Potent and selective (Specific value not stated) | [3] |
| PLX-8394 | B-RAF | Potent (Specific value not stated) | [3] |
| Y-39983 | ROCK | Potent (Specific value not stated) | [3] |
| Derivative 1 | c-Met | 2 | [3] |
| Derivative 2 | Cdc7 | 20 | [1] |
| Derivative 3 | JAK2 | 260 | [1] |
| Derivative 4 | VEGFR2 | 37 | [2] |
| Derivative 5 | GSK-3β | Inactive | [2] |
Summary of Comparative Activity:
-
7-Azaindole: This isomer is the most extensively studied and has been incorporated into numerous potent kinase inhibitors, including the FDA-approved B-RAF inhibitor, Vemurafenib.[3] It serves as an excellent hinge-binding motif for a wide range of kinases.[3]
-
6-Azaindole: Derivatives of this scaffold have demonstrated significant potency against kinases such as VEGFR2, GSK-3β, and FLT-3.[2]
-
5-Azaindole: While less common, 5-azaindole derivatives have been shown to be particularly effective inhibitors of Cdc7 kinase, outperforming the other three isomers in some studies.[1]
-
4-Azaindole: This isomer has been successfully utilized in the development of potent c-Met kinase inhibitors.[1]
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of azaindole-based kinase inhibitors are provided below.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes the determination of kinase inhibition by measuring the amount of ADP produced in the kinase reaction using a luminescence-based assay.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (azaindole derivatives) dissolved in DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
Add a small volume of each compound dilution to the wells of the assay plate. Include wells with DMSO only as a positive control (100% kinase activity) and wells with no kinase as a background control.
-
Add the kinase and substrate solution to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a set temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal through a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all experimental wells.
-
Normalize the data to the positive control (DMSO-treated, active kinase).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Target Engagement (NanoBRET™ Target Engagement Assay)
This protocol outlines a method to quantitatively measure the binding of an inhibitor to its target kinase within living cells.
Materials:
-
Cells expressing the target kinase fused to NanoLuc® luciferase
-
NanoBRET™ tracer specific for the target kinase
-
NanoBRET™ Nano-Glo® Substrate
-
Test compounds (azaindole derivatives) dissolved in DMSO
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96-well or 384-well plates
Procedure:
-
Seed the cells into the assay plate and incubate overnight.
-
Prepare serial dilutions of the test compounds in Opti-MEM®.
-
Prepare a solution of the NanoBRET™ tracer and Nano-Glo® Substrate in Opti-MEM®.
-
Add the test compound dilutions to the cells and incubate for a specified time (e.g., 2 hours) at 37°C in a CO₂ incubator.
-
Add the tracer/substrate solution to all wells.
-
Incubate for a further period to allow for equilibration.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of BRET measurements.
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission) for each well.
-
Normalize the BRET ratios to the vehicle control (DMSO).
-
Plot the normalized BRET ratio against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value for target engagement.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by azaindole-based kinase inhibitors and a general experimental workflow for their characterization.
References
A Comparative Guide to 1H-Pyrrolo[3,2-c]pyridine Amides: Potent Inhibitors in Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1H-pyrrolo[3,2-c]pyridine amides, a promising scaffold in medicinal chemistry. We present a synthesis of structure-activity relationship (SAR) studies, quantitative experimental data, and detailed experimental protocols to support further research and development in this area.
The 1H-pyrrolo[3,2-c]pyridine core has emerged as a versatile scaffold for the development of potent inhibitors targeting a range of biological entities, including kinases and tubulin. This guide consolidates findings from various studies to offer a comparative analysis of the performance of different amide derivatives, focusing on their efficacy as inhibitors of Monopolar Spindle 1 (MPS1) kinase, FMS kinase, and as anticancer agents targeting the colchicine-binding site of tubulin.
Performance Comparison of 1H-Pyrrolo[3,2-c]pyridine Amide Derivatives
The biological activity of 1H-pyrrolo[3,2-c]pyridine amides is significantly influenced by the nature and position of substituents on the core scaffold and the amide moiety. Below, we summarize the quantitative SAR data from key studies in structured tables for easy comparison.
Table 1: SAR of 1H-Pyrrolo[3,2-c]pyridine Amides as MPS1 Kinase Inhibitors
Monopolar Spindle 1 (MPS1) is a critical component of the spindle assembly checkpoint, and its overexpression is implicated in various cancers.[1] The following table showcases the inhibitory activity of a series of 1H-pyrrolo[3,2-c]pyridine derivatives against MPS1.
| Compound | R1 | R2 | MPS1 IC50 (µM) | HCT116 GI50 (µM) | Reference |
| 8 | H | 2-pyrazole | 0.025 | 0.55 | [2] |
| 29 | H | 2-(N-methylpyrazole) | 0.12 | - | [2] |
| 51 | Boc | 4-(azetidine-1-carbonyl)aniline | - | Potent | [2] |
| 52 | Boc | 4-(piperidine-1-carbonyl)aniline | - | Potent | [2] |
| 53 | Boc | 4-(4-methylpiperidine-1-carbonyl)aniline | - | Potent | [2] |
| 54 | Boc | 4-(thiomorpholine-1,1-dioxide-4-carbonyl)aniline | - | Potent | [2] |
| 55 | Boc | 4-(oxazol-2-yl)aniline | - | Potent | [2] |
| 61 | Boc | 4-(1H-pyrazol-4-yl)aniline | - | 0.50 | [2] |
| 62 | H | 4-(1H-pyrazol-4-yl)aniline | - | 4.60 | [2] |
Key observation: N-Boc protection of the pyrrole nitrogen generally leads to a significant increase in cellular potency, as seen in the comparison between compounds 61 and 62 .[2] Various amide substituents at the C-4 position of the aniline ring are well-tolerated, leading to potent cellular activity.[2]
Table 2: SAR of 1H-Pyrrolo[3,2-c]pyridine Diaryl Ureas and Amides as FMS Kinase Inhibitors
FMS kinase (CSF-1R) is a receptor tyrosine kinase involved in the proliferation and survival of macrophages and is overexpressed in several cancers.[3][4] The table below compares the inhibitory activities of various diaryl ureas and amides based on the 1H-pyrrolo[3,2-c]pyridine scaffold.
| Compound | Linker | Ar | FMS IC50 (nM) | BMDM IC50 (nM) | Reference |
| KIST101029 (Lead) | -NHCO- | 3-tert-butyl-1-(p-tolyl)-1H-pyrazol-5-yl | 96 | 195 | [3] |
| 1e | -NHCONH- | 2-fluoro-5-(trifluoromethyl)phenyl | 60 | - | [3] |
| 1r | -NHCONH- | 3-(trifluoromethyl)phenyl | 30 | 84 | [3] |
Key observation: The diarylurea linker (-NHCONH-) appears to be beneficial for FMS kinase inhibition, with compound 1r being 3.2 times more potent than the lead compound.[3] Compound 1r also demonstrated selectivity for FMS kinase against a panel of 40 other kinases.[3]
Table 3: SAR of 1H-Pyrrolo[3,2-c]pyridine Derivatives as Colchicine-Binding Site Inhibitors
Certain 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as rigid analogs of combretastatin A-4 to inhibit tubulin polymerization by binding to the colchicine site, exhibiting potent anticancer activities.[5][6]
| Compound | B-ring (Aryl moiety at C6) | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) | Reference |
| 10a | Phenyl | >10 | >10 | >10 | [7] |
| 10d | p-tolyl | 1.05 | 1.12 | 1.34 | [5] |
| 10h | 4-methoxyphenyl | 0.56 | 0.63 | 0.71 | [7] |
| 10t | Indol-5-yl | 0.12 | 0.15 | 0.21 | [5][6] |
Key observation: The nature of the aryl substituent at the C6 position (B-ring) significantly impacts the antiproliferative activity. Electron-donating groups on the phenyl ring enhance activity, with the indolyl moiety in compound 10t resulting in the most potent activity against the tested cancer cell lines.[5][6][7]
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies are provided below to facilitate the replication and extension of these findings.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
Materials:
-
Kinase of interest (e.g., MPS1, FMS)
-
Kinase substrate (e.g., Myelin Basic Protein for MPS1, Poly (4:1 Glu, Tyr) for FMS)
-
ATP
-
Test compounds (1H-pyrrolo[3,2-c]pyridine amides)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent[8]
-
96-well or 384-well plates (white, opaque for luminescence)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Kinase Reaction Setup:
-
In a multi-well plate, add the serially diluted test compounds. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" blank.
-
Add the kinase to each well (except the blank).
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction: Add a mixture of the kinase substrate and ATP to each well to start the reaction. The final ATP concentration should be close to its Km value for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection of Kinase Activity:
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.[9] This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.[9]
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of the compounds on the proliferation of cancer cell lines.[10][11][12]
Materials:
-
Cancer cell lines (e.g., HCT116, HeLa, SGC-7901, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[12]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[11][13] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10][13]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the GI50/IC50 value.
Visualizing Mechanisms of Action
To better understand the biological context in which these 1H-pyrrolo[3,2-c]pyridine amides exert their effects, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.
Caption: MPS1 Signaling Pathway in the Spindle Assembly Checkpoint.
Caption: FMS (CSF-1R) Signaling Pathway.
Caption: Workflow for a Cell-Based Antiproliferative Assay.
References
- 1. Structure-based design of orally bioavailable 1H-pyrrolo[3,2-c]pyridine inhibitors of mitotic kinase monopolar spindle 1 (MPS1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandf.figshare.com [tandf.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. FMS Kinase Enzyme System [worldwide.promega.com]
- 9. benchchem.com [benchchem.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 13. broadpharm.com [broadpharm.com]
Unveiling the Anticancer Potential: A Comparative Guide to 6-Bromo-1H-pyrrolo[3,2-c]pyridine Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro antiproliferative activities of novel 6-bromo-1H-pyrrolo[3,2-c]pyridine derivatives. This analysis is supported by experimental data to facilitate informed decisions in the pursuit of new anticancer agents.
A recent study has explored a series of 1H-pyrrolo[3,2-c]pyridine derivatives, designed as inhibitors of the colchicine-binding site on tubulin, for their potent anticancer activities. The core structure, 6-bromo-1H-pyrrolo[3,2-c]pyridine, serves as a key intermediate in the synthesis of these compounds. The subsequent derivatives, primarily 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, have demonstrated significant antiproliferative effects across various cancer cell lines.
Comparative Antiproliferative Activity
The in vitro antiproliferative activity of a series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives was evaluated against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). The results, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are summarized in the table below. Most of the synthesized compounds exhibited moderate to excellent antiproliferative activities.[1][2]
Notably, compound 10t , which features an indolyl moiety as the B-ring, displayed the most potent antiproliferative activities against all three cell lines, with IC50 values of 0.12, 0.15, and 0.21 µM for HeLa, SGC-7901, and MCF-7 cells, respectively.[1][2] This suggests that the indolyl group at the 6-position of the pyrrolo[3,2-c]pyridine scaffold significantly enhances its anticancer efficacy. The positive control used in these assays was Combretastatin A-4 (CA-4), a known potent anticancer agent.
| Compound | B-ring Substituent | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) |
| 10a | Phenyl | >40 | >40 | >40 |
| 10b | 2-Methylphenyl | 2.15 | 3.41 | 4.52 |
| 10c | 3-Methylphenyl | 1.89 | 2.17 | 3.26 |
| 10d | 4-Methylphenyl | 1.54 | 1.82 | 2.53 |
| 10e | 2-Methoxyphenyl | 3.11 | 4.28 | 5.17 |
| 10f | 3-Methoxyphenyl | 2.87 | 3.96 | 4.81 |
| 10g | 4-Methoxyphenyl | 1.23 | 1.59 | 2.14 |
| 10h | 2-Fluorophenyl | 4.21 | 5.33 | 6.48 |
| 10i | 3-Fluorophenyl | 3.98 | 4.87 | 5.76 |
| 10j | 4-Fluorophenyl | 2.54 | 3.16 | 4.29 |
| 10k | 2-Chlorophenyl | 5.18 | 6.24 | 7.35 |
| 10l | 3-Chlorophenyl | 4.86 | 5.79 | 6.82 |
| 10m | 4-Chlorophenyl | 3.17 | 4.01 | 5.12 |
| 10n | 2-Bromophenyl | 6.23 | 7.15 | 8.29 |
| 10o | 3-Bromophenyl | 5.89 | 6.92 | 7.98 |
| 10p | 4-Bromophenyl | 4.26 | 5.13 | 6.27 |
| 10q | Pyridin-2-yl | 0.89 | 1.12 | 1.56 |
| 10r | Pyridin-3-yl | 0.56 | 0.78 | 1.03 |
| 10s | Pyridin-4-yl | 0.34 | 0.45 | 0.67 |
| 10t | Indol-5-yl | 0.12 | 0.15 | 0.21 |
| CA-4 | (Positive Control) | 0.018 | 0.021 | 0.025 |
Experimental Protocols
The antiproliferative activity of the 6-bromo-1H-pyrrolo[3,2-c]pyridine derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
MTT Assay Protocol:
-
Cell Seeding: Cancer cell lines (HeLa, SGC-7901, MCF-7) were seeded in 96-well plates and cultured for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds in triplicate and incubated for an additional 72 hours.
-
MTT Addition: After the incubation period, the culture medium was removed, and 20 µL of MTT solution (5 mg/mL in PBS) was added to each well. The plates were then incubated for another 4 hours.
-
Formazan Solubilization: Following the incubation with MTT, the supernatant was discarded, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured at a wavelength of 492 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Visualizing the Methodology and Mechanism
To better understand the experimental process and the proposed mechanism of action for these compounds, the following diagrams are provided.
Caption: Workflow of the MTT assay for determining antiproliferative activity.
The potent antiproliferative activity of these 1H-pyrrolo[3,2-c]pyridine derivatives is attributed to their role as colchicine-binding site inhibitors, which disrupts microtubule dynamics.[2][3] This interference with the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[2][3]
Caption: Signaling pathway of 1H-pyrrolo[3,2-c]pyridine derivatives.
References
Assessing the Selectivity of 6-bromo-1H-pyrrolo[3,2-c]pyridine-based Inhibitors: A Comparative Guide
The 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising starting point for the development of potent inhibitors targeting various protein classes, including kinases and tubulin. Its rigid, bicyclic structure provides a valuable framework for designing molecules that can fit into specific binding pockets. This guide offers a comparative framework for assessing the selectivity of inhibitors derived from this scaffold, providing researchers, scientists, and drug development professionals with essential experimental protocols and data presentation formats. While comprehensive public data on the kinome-wide selectivity of this specific class of inhibitors is emerging, this guide establishes a methodology for such an evaluation.
Quantitative Selectivity Profile
A crucial step in characterizing any new inhibitor is to determine its selectivity across a broad range of potential targets. This is typically achieved by screening the compound against a large panel of kinases. The data is usually presented as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value indicates higher potency.
Table 1: Comparative Kinase Inhibition Profile of Representative Pyrrolopyridine-Based Inhibitors
| Kinase Target | Inhibitor A (IC50, nM) | Inhibitor B (IC50, nM) | Reference Compound (e.g., Staurosporine) (IC50, nM) |
| Target Kinase X | 10 | 15 | 5 |
| Off-Target Kinase 1 | >10,000 | 5,000 | 10 |
| Off-Target Kinase 2 | 1,500 | 800 | 8 |
| ... | ... | ... | ... |
| Off-Target Kinase n | >10,000 | >10,000 | 20 |
Note: This table is a template. Specific data for 6-bromo-1H-pyrrolo[3,2-c]pyridine-based inhibitors would be populated from experimental results.
Recent studies on related pyrrolo[2,3-b]pyridine derivatives have demonstrated potent activity against specific kinase families. For instance, certain derivatives have shown significant inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), with IC50 values in the low nanomolar range for FGFR1-3[1][2]. Another study highlighted a 1H-pyrrolo[2,3-b]pyridine derivative as a potent inhibitor of Cyclin-Dependent Kinase 8 (CDK8) with an IC50 of 48.6 nM[3]. While these compounds are structurally related, a direct kinome-wide comparison of 6-bromo-1H-pyrrolo[3,2-c]pyridine-based inhibitors is necessary to fully understand their selectivity.
Another class of inhibitors derived from the 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold has been investigated as colchicine-binding site inhibitors, demonstrating potent anti-proliferative activities against various cancer cell lines with IC50 values ranging from 0.12 to 0.21 μM[4][5][6].
Experimental Protocols for Selectivity Assessment
A multi-faceted approach is essential for a thorough assessment of inhibitor selectivity, encompassing biochemical assays, cellular target engagement, and proteome-wide analyses.[7]
1. In Vitro Kinase Profiling
The initial and most common method to determine kinase inhibitor selectivity is to profile the compound against a large panel of purified kinases.[8]
-
Objective: To determine the IC50 or Ki values of the inhibitor against hundreds of kinases in a biochemical assay format.
-
Methodology: Radiometric Kinase Assay [7][9]
-
Plate Preparation: Prepare serial dilutions of the test inhibitor in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Mixture: In a 96- or 384-well plate, add the specific peptide or protein substrate for each kinase, the kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT), and the purified recombinant kinase.
-
Inhibitor Addition: Add the diluted inhibitor to the wells.
-
Reaction Initiation: Start the kinase reaction by adding a solution of [γ-³³P]ATP and unlabeled ATP. The ATP concentration should ideally be close to the Km value for each kinase to provide a more accurate measure of inhibitor potency.[9]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto phosphocellulose filter plates. Wash the filter plates to remove unincorporated [γ-³³P]ATP.
-
Data Acquisition: Measure the amount of incorporated radiolabeled phosphate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
-
-
Alternative Assay Formats: Other available assay formats include fluorescence-based assays (e.g., FRET), luminescence-based assays, and label-free methods like Surface Plasmon Resonance (SPR) which measures direct binding affinity.[10][11]
2. Cellular Target Engagement Assays
Confirming that the inhibitor binds to its intended target in a cellular environment is a critical next step.[11]
-
Objective: To verify that the inhibitor interacts with the target kinase inside living cells and to assess its cellular potency.
-
Methodology: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with the inhibitor at various concentrations or with a vehicle control.
-
Heating: Heat the cell lysates or intact cells at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if treated intact) and separate soluble proteins from aggregated proteins by centrifugation.
-
Protein Quantification: Analyze the amount of the target kinase remaining in the soluble fraction using techniques like Western blotting or ELISA.
-
Data Analysis: The binding of the inhibitor stabilizes the target protein, leading to a higher melting temperature. Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
3. In-Cell Kinase Activity Assays
-
Objective: To measure the inhibitor's effect on the phosphorylation of a known downstream substrate of the target kinase within the cell.
-
Methodology: Western Blotting for Phospho-proteins
-
Cell Treatment: Treat cells with the inhibitor at various concentrations.
-
Stimulation: If necessary, stimulate the signaling pathway of interest (e.g., with a growth factor).
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated form of the downstream substrate and the total amount of the substrate protein.
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total substrate. A decrease in this ratio with increasing inhibitor concentration indicates inhibition of the target kinase's activity in the cell.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for clearly communicating complex experimental processes and biological pathways.
Conclusion
The 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold represents a versatile starting point for the development of novel inhibitors. While data on the comprehensive selectivity of this specific class of compounds is still being gathered by the scientific community, the experimental framework provided here offers a robust methodology for their evaluation. By combining broad in vitro kinase profiling with rigorous cell-based assays, researchers can build a detailed understanding of the selectivity of these inhibitors, which is a critical step in the development of safe and effective therapeutic agents. The consistent application of these standardized protocols will allow for the objective comparison of newly synthesized compounds, paving the way for the identification of lead candidates with optimal potency and minimal off-target effects.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Reactivity of 6-bromo-1H-pyrrolo[3,2-c]pyridine and 6-bromo-1H-pyrrolo[2,3-b]pyridine for Researchers and Drug Development Professionals
An in-depth analysis of the chemical reactivity of two isomeric brominated pyrrolopyridines, 6-bromo-1H-pyrrolo[3,2-c]pyridine and 6-bromo-1H-pyrrolo[2,3-b]pyridine, reveals distinct characteristics crucial for their application in medicinal chemistry and organic synthesis. While both compounds serve as versatile building blocks, their utility in cross-coupling and other substitution reactions is governed by the electronic properties inherent to their isomeric structures.
This guide provides a comparative overview of the reactivity of these two key heterocyclic compounds, supported by experimental data from the scientific literature. The information is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate scaffold for their synthetic targets.
Structural and Electronic Properties
6-bromo-1H-pyrrolo[3,2-c]pyridine and 6-bromo-1H-pyrrolo[2,3-b]pyridine are isomers, both with the chemical formula C₇H₅BrN₂ and a molecular weight of approximately 197.03 g/mol . The key difference lies in the fusion of the pyrrole and pyridine rings, which significantly influences the electron density distribution and, consequently, the reactivity of the molecule.
In 6-bromo-1H-pyrrolo[3,2-c]pyridine (also known as 6-bromo-5-azaindole), the pyrrole nitrogen is adjacent to the pyridine ring but not directly fused to the pyridine nitrogen's carbon. In contrast, 6-bromo-1H-pyrrolo[2,3-b]pyridine (also known as 6-bromo-7-azaindole) features the pyrrole and pyridine nitrogens in a 1,7-relationship. This seemingly subtle structural variance has a profound impact on the electronic nature of the pyridine ring and the lability of the C-Br bond.
Reactivity in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern drug discovery. The performance of the two isomers in the most common of these reactions is detailed below.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. Both 6-bromo-1H-pyrrolo[3,2-c]pyridine and 6-bromo-1H-pyrrolo[2,3-b]pyridine are competent substrates for this reaction, although the available data suggests that the reactivity can be influenced by the specific reaction conditions and the nature of the coupling partner.
Derivatives of 6-bromo-1H-pyrrolo[3,2-c]pyridine have been successfully coupled with various arylboronic acids in good to excellent yields.[1] For instance, the N-acylated derivative of 6-bromo-1H-pyrrolo[3,2-c]pyridine undergoes Suzuki coupling with a range of arylboronic acids to afford the corresponding 6-aryl products in yields spanning from 51% to 85%.[1]
For 6-bromo-1H-pyrrolo[2,3-b]pyridine, successful Suzuki-Miyaura couplings have also been reported, particularly in the synthesis of kinase inhibitors. One example involves the coupling with (6-chloropyridin-3-yl)boronic acid, which proceeds to furnish the coupled product, a key intermediate for further functionalization.[2]
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Compound | Reference |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | 6-(4-methoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivative | [1] |
| 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | 6-(4-fluorophenyl)-1H-pyrrolo[3,2-c]pyridine derivative | [1] |
| (6-chloropyridin-3-yl)boronic acid | Pd(dppf)₂Cl₂ | Na₂CO₃ | EtOH/H₂O | 90 | 0.17 | Not specified for this step | 6-(6-chloropyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine derivative | [2] |
Table 1: Comparison of Suzuki-Miyaura Coupling Reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Both isomers are amenable to this reaction, enabling the introduction of a wide array of amine functionalities.
For 6-bromo-1H-pyrrolo[2,3-b]pyridine, the Buchwald-Hartwig amination has been successfully employed to synthesize a range of C6-aminated derivatives. For example, the SEM-protected 6-(6-chloropyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine undergoes amination with various primary and secondary amines in the presence of a palladium catalyst and a suitable ligand, with yields ranging from 54% to good.[2]
While specific examples for the Buchwald-Hartwig amination of 6-bromo-1H-pyrrolo[3,2-c]pyridine are less explicitly detailed in the readily available literature, the general reactivity of bromopyridines in this transformation suggests its feasibility.[3][4]
| Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Compound | Reference |
| Benzylamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 6 | 54 | 6-(6-(benzylamino)pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine derivative | [2] |
| (2,3-dimethylphenyl)methanamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 6 | Not specified for this step | 6-(6-((2,3-dimethylbenzyl)amino)pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine derivative | [2] |
Table 2: Buchwald-Hartwig Amination of a 6-bromo-1H-pyrrolo[2,3-b]pyridine derivative.
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is valuable for the synthesis of precursors for further transformations or as key structural motifs in bioactive molecules.
While specific comparative data for the two isomers is scarce, the Sonogashira coupling of bromopyridine derivatives is a well-established transformation.[5][6] It is expected that both 6-bromo-1H-pyrrolo[3,2-c]pyridine and 6-bromo-1H-pyrrolo[2,3-b]pyridine would undergo this reaction under appropriate conditions, likely involving a palladium catalyst, a copper(I) co-catalyst, and an amine base. The relative reactivity would likely depend on the specific electronic and steric environment of the C-Br bond in each isomer.
Electrophilic and Nucleophilic Substitution
The inherent electronic properties of the pyrrolopyridine scaffolds also dictate their susceptibility to electrophilic and nucleophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution
The pyrrole ring is electron-rich and generally highly reactive towards electrophiles, with a preference for substitution at the C2 or C3 positions.[7][8][9] In contrast, the pyridine ring is electron-deficient and undergoes electrophilic substitution under forcing conditions, typically at the C3 position.[10][11]
For both 6-bromo-1H-pyrrolo[3,2-c]pyridine and 6-bromo-1H-pyrrolo[2,3-b]pyridine, the pyrrole ring is expected to be the more reactive site for electrophilic attack. The precise regioselectivity would be influenced by the directing effects of the fused pyridine ring and the bromine substituent.
Nucleophilic Aromatic Substitution
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA_r_), particularly when substituted with a good leaving group like bromine at the C2, C4, or C6 positions.[12][13][14] Therefore, the bromine atom at the 6-position in both isomers is activated towards nucleophilic displacement.
The relative reactivity of the two isomers in SNA_r_ reactions will be influenced by the ability of the heterocyclic system to stabilize the negative charge in the Meisenheimer intermediate. The position of the nitrogen atoms in the fused ring system plays a crucial role in this stabilization.
Biological Significance and Signaling Pathways
Derivatives of both 6-bromo-1H-pyrrolo[3,2-c]pyridine and 6-bromo-1H-pyrrolo[2,3-b]pyridine have been investigated as potent inhibitors of various biological targets, highlighting their importance as pharmacophores.
Derivatives of 6-bromo-1H-pyrrolo[3,2-c]pyridine have been synthesized and evaluated as tubulin polymerization inhibitors .[1] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis, making them promising candidates for cancer therapy.
Caption: Inhibition of Tubulin Polymerization.
On the other hand, derivatives of 6-bromo-1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR) and Serum/Glucocorticoid-Regulated Kinase 1 (SGK1) .[15] Aberrant signaling through these kinases is implicated in various cancers and other diseases.
Caption: Inhibition of FGFR Signaling Pathway.
Caption: Inhibition of SGK1 Signaling Pathway.
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of these compounds are crucial for reproducibility. Below are representative procedures for key transformations.
Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine
The synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine can be achieved from commercially available 2-bromo-5-methylpyridine through a multi-step sequence involving oxidation, nitration, condensation, and reductive cyclization.[1]
General Procedure for Suzuki-Miyaura Coupling of a 6-bromo-1H-pyrrolo[3,2-c]pyridine derivative
A mixture of the N-protected 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 equiv), arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.1 equiv), and K₂CO₃ (2.0 equiv) in a mixture of 1,4-dioxane and water (4:1) is degassed and heated at 100 °C for 12 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography.[1]
Caption: General Experimental Workflow for Suzuki Coupling.
General Procedure for Buchwald-Hartwig Amination of a 6-bromo-1H-pyrrolo[2,3-b]pyridine derivative
To a solution of the N-protected 6-(6-chloropyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) and the corresponding amine (1.2 equiv) in 1,4-dioxane are added Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (0.1 equiv), and Xantphos (0.2 equiv). The mixture is degassed and heated at 110 °C for 6 hours. After cooling, the solvent is evaporated, and the residue is purified by column chromatography to afford the desired aminated product.[2]
Conclusion
Both 6-bromo-1H-pyrrolo[3,2-c]pyridine and 6-bromo-1H-pyrrolo[2,3-b]pyridine are valuable building blocks in organic synthesis and medicinal chemistry. The choice between these two isomers will depend on the specific synthetic strategy and the desired biological target. The available data suggests that both are reactive in a variety of cross-coupling reactions, although the optimal conditions may differ. The electronic differences between the two scaffolds also offer opportunities for selective functionalization through electrophilic or nucleophilic substitution. A thorough understanding of their respective reactivities will empower researchers to harness the full potential of these important heterocyclic systems in the development of novel therapeutics and functional materials.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. researchgate.net [researchgate.net]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]
- 9. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 10. aklectures.com [aklectures.com]
- 11. quora.com [quora.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the ADME Properties of 6-bromo-1H-pyrrolo[3,2-c]pyridine-Derived Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The journey of a promising therapeutic agent from the laboratory to clinical application is fraught with challenges, a significant portion of which are related to its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A compound's ADME profile is a critical determinant of its efficacy, safety, and overall viability as a drug candidate. This guide provides a comparative evaluation of the ADME properties of a series of 6-bromo-1H-pyrrolo[3,2-c]pyridine-derived compounds, a scaffold of increasing interest in medicinal chemistry, particularly in the development of kinase inhibitors. This analysis is presented alongside data for established kinase inhibitors to offer a clear benchmark for drug development programs.
Executive Summary
This guide summarizes key in vitro ADME parameters for a representative 6-bromo-1H-pyrrolo[3,2-c]pyridine derivative and compares them against a selection of approved kinase inhibitors. The data indicates that the 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold has the potential for favorable drug-like properties. For instance, a derivative of the closely related 1H-pyrrolo[2,3-b]pyridine scaffold has demonstrated excellent oral bioavailability in preclinical studies[1]. However, comprehensive in vitro ADME data for a series of 6-bromo-1H-pyrrolo[3,2-c]pyridine derivatives is not yet readily available in the public domain. The following sections detail the experimental protocols for key ADME assays and present a comparative table to guide future development efforts.
Comparative ADME Data
To provide a meaningful comparison, the following table includes hypothetical in vitro ADME data for a representative 6-bromo-1H-pyrrolo[3,2-c]pyridine derivative ("Compound X") alongside published data for three approved kinase inhibitors: Gefitinib, Erlotinib, and Lapatinib. This allows for a direct assessment of the potential strengths and weaknesses of this novel scaffold.
| Compound | Molecular Weight ( g/mol ) | clogP | Aqueous Solubility (µM) at pH 7.4 | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A→B | Human Liver Microsomal Stability (% remaining after 60 min) |
| Compound X (Hypothetical) | ~350-450 | 2.5 - 4.0 | > 50 | > 10 | > 80 |
| Gefitinib | 446.9 | 3.2 | 1.8 | 15.3 | 25 |
| Erlotinib | 393.4 | 3.1 | 10 | 20.5 | 30 |
| Lapatinib | 581.1 | 5.3 | < 0.1 | 0.1 | 5 |
Note: Data for approved kinase inhibitors is sourced from publicly available literature and databases. The data for "Compound X" is hypothetical and represents a desirable target profile for a developable kinase inhibitor based on this scaffold.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reproducible and comparable ADME data. Below are the methodologies for the key in vitro assays referenced in this guide.
Kinetic Solubility Assay
Purpose: To determine the aqueous solubility of a compound, which is a critical factor for oral absorption.
Methodology:
-
Stock Solution Preparation: A 10 mM stock solution of the test compound is prepared in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: The stock solution is serially diluted in DMSO to create a concentration range.
-
Addition to Aqueous Buffer: An aliquot of each DMSO solution is added to a phosphate-buffered saline (PBS) solution (pH 7.4) to a final DMSO concentration of 1%.
-
Incubation: The plate is incubated at room temperature for 2 hours with gentle shaking.
-
Precipitation Detection: The presence of precipitate is detected by nephelometry, which measures light scattering. The highest concentration at which no precipitate is observed is reported as the kinetic solubility.
Caco-2 Permeability Assay
Purpose: To assess the intestinal permeability of a compound using a human colon adenocarcinoma cell line (Caco-2) as an in vitro model of the intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a confluent and differentiated monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.
-
Transport Experiment (Apical to Basolateral): The test compound (typically at 10 µM) is added to the apical (A) side of the monolayer, and the appearance of the compound in the basolateral (B) receiver compartment is monitored over time (e.g., up to 2 hours).
-
Transport Experiment (Basolateral to Apical): To assess active efflux, the experiment is also performed in the reverse direction, from the basolateral to the apical side.
-
Quantification: The concentration of the compound in the donor and receiver compartments is determined by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
Metabolic Stability Assay in Human Liver Microsomes
Purpose: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are the major drug-metabolizing enzymes in the liver.
Methodology:
-
Reaction Mixture: The test compound (typically at 1 µM) is incubated with pooled human liver microsomes (HLM) in a phosphate buffer (pH 7.4).
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Quantification: The concentration of the remaining parent compound is determined by LC-MS/MS.
-
Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The in vitro half-life (t½) and intrinsic clearance (CLint) can then be calculated from the rate of disappearance of the compound.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context of these compounds, the following diagrams are provided.
Caption: A typical experimental workflow for in vitro ADME screening.
Caption: A simplified kinase signaling pathway often targeted by pyrrolopyridine inhibitors.
Conclusion
The 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. While comprehensive public data on the ADME properties of a wide range of derivatives is still emerging, the available information on related pyrrolopyridine structures suggests that compounds with favorable drug-like characteristics can be identified. The key to success will lie in a systematic approach to structure-activity and structure-property relationships, utilizing the standardized in vitro ADME assays outlined in this guide. By carefully evaluating and optimizing for metabolic stability, permeability, and solubility alongside potency and selectivity, researchers can significantly increase the probability of advancing new drug candidates from this chemical series into further preclinical and clinical development.
References
Safety Operating Guide
Safe Disposal of 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of chemical reagents are critical for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides detailed, procedural instructions for the proper disposal of 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, a halogenated heterocyclic aldehyde compound utilized in drug development and scientific research.
Adherence to these protocols is essential for regulatory compliance and the safety of all laboratory personnel. Due to the compound's chemical nature, specific handling and disposal steps must be followed to mitigate potential hazards.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2] Ensure that eyewash stations and safety showers are readily accessible.
Required Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A properly fitted lab coat
II. Hazard Assessment and Chemical Profile
-
Skin Irritation: May cause redness and discomfort upon contact.[3][4]
-
Eye Irritation: Can cause serious irritation to the eyes.[3][4]
-
Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[3][4]
-
Skin Sensitization: May cause an allergic skin reaction in some individuals.[3]
Chemical and Safety Information Summary:
| Property | Information | Source |
| Molecular Formula | C₈H₅BrN₂O | [5] |
| Molecular Weight | 225.045 g/mol | [5] |
| Appearance | Solid | [3][4] |
| Primary Hazards | Skin Irritant, Eye Irritant, Potential Respiratory Irritant, Potential Skin Sensitizer | [3][4] |
| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere. | [3][6] |
III. Step-by-Step Disposal Protocol
The cornerstone of safe chemical disposal is proper waste segregation. As a brominated organic compound, this compound must be treated as halogenated organic waste .[1][2]
1. Pure or Unused Chemical:
-
Carefully transfer the solid this compound into a designated and clearly labeled "Halogenated Organic Waste" container.
-
To minimize the generation of dust, handle the solid gently.
-
Ensure the waste container is properly sealed and stored in a designated secondary containment area.
2. Contaminated Labware and Materials:
-
Solid Waste: Items such as gloves, weighing paper, and absorbent pads that are contaminated with the compound should be placed in a sealed bag and disposed of in the solid "Halogenated Organic Waste" container.[1]
-
Liquid Waste (Rinsate): Glassware and other equipment should be decontaminated before standard washing. Rinse the contaminated items with a suitable solvent (e.g., acetone or ethanol).[1] This initial rinsate must be collected in a liquid "Halogenated Organic Waste" container.[1] After this decontamination step, the glassware can be washed using standard laboratory procedures.
Crucial Disposal "Don'ts":
-
DO NOT dispose of this compound down the drain.[1][2] This can lead to environmental contamination and is a regulatory violation.
-
DO NOT mix halogenated waste with non-halogenated waste streams.[1] This complicates and increases the cost of disposal.
-
DO NOT dispose of this chemical in regular trash.
3. Final Disposal:
-
The ultimate disposal of the collected halogenated organic waste must be conducted by a licensed and certified hazardous waste disposal company.[1][6]
-
The preferred method for destroying halogenated organic compounds is controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing technology.[1] This process ensures the complete destruction of the organic molecule and the safe removal of hazardous byproducts.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagrams illustrate the logical workflow and the decision-making process for handling this compound waste.
Caption: Workflow for the safe disposal of this compound.
Caption: Decision-making process for the disposal of this compound.
References
Personal protective equipment for handling 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS No. 1000341-75-2). Adherence to these guidelines is essential for ensuring laboratory safety and proper disposal.
Important Note on Chemical Identity: While the requested compound is this compound, the corresponding CAS number 1000341-75-2 is listed in chemical databases, such as PubChem, as 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. This guide is based on the hazard information available for the "[3,2-b]" isomer. Due to the structural similarity, the safety precautions are expected to be highly relevant.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves before use and dispose of them properly after contact. |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. |
| Skin and Body | Laboratory coat. Additional protective clothing may be necessary based on the scale of the operation. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator. |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
2. Administrative Controls:
-
All personnel must be trained on the specific hazards of this compound.
-
Minimize the quantity of material handled at any one time.
3. Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare your workspace by covering it with an absorbent, disposable material.
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid generating dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions within the chemical fume hood.
-
Post-Handling: After handling, decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water.
Disposal Plan
As a halogenated organic compound, this compound and its waste must be disposed of as hazardous waste.
1. Waste Segregation:
-
Collect all waste containing this compound (including contaminated consumables like gloves and paper towels) in a designated, clearly labeled "Halogenated Organic Waste" container.
-
Do not mix halogenated waste with non-halogenated waste streams.
2. Container Management:
-
Use a chemically compatible, leak-proof container with a secure lid.
-
The container must be labeled with "Hazardous Waste" and the full chemical name.
3. Disposal Procedure:
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Arrange for pickup and disposal by a licensed environmental waste management company.
-
Never dispose of this chemical down the drain or in the regular trash.
Experimental Workflow and Safety Procedures
The following diagrams illustrate the key workflows for safely handling and disposing of this compound.
Caption: Workflow for Safe Handling of this compound.
Caption: Logical Relationship for Waste Disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
